(R)-MPH-220
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2649776-79-2 |
|---|---|
Molecular Formula |
C20H21N3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one |
InChI |
InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m1/s1 |
InChI Key |
KUIAFBSRBMWQQP-HXUWFJFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-MPH-220: A Comprehensive Technical Guide to its Mechanism of Action on Fast Skeletal Myosin-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MPH-220, the R-isomer of MPH-220, is a novel, orally active, and highly selective inhibitor of fast skeletal muscle myosin-2. This document provides an in-depth technical overview of its mechanism of action, quantitative biochemical data, and detailed experimental protocols. This compound represents a promising therapeutic candidate for conditions characterized by muscle spasticity and stiffness, offering a targeted approach with a potentially favorable safety profile by avoiding off-target effects on cardiac and smooth muscle myosins.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the motor domain of fast skeletal muscle myosin-2. It is a non-competitive inhibitor of ATPase activity, binding to a pocket near the nucleotide-binding site, famously known as the blebbistatin-binding pocket. The binding of this compound stabilizes the myosin in an actin-detached, pre-powerstroke state. This stabilization prevents the myosin head from progressing through the cross-bridge cycle, thereby inhibiting muscle contraction and promoting relaxation.
The remarkable selectivity of this compound for fast skeletal myosin-2 isoforms over other myosin isoforms, such as cardiac and smooth muscle myosins, is attributed to a single amino acid difference within the binding pocket. Fast skeletal myosin-2 possesses a leucine (B10760876) residue at a key position in the HP-helix, which accommodates the binding of this compound. In contrast, other myosin isoforms have a bulkier phenylalanine residue at the equivalent position, which creates steric hindrance and prevents high-affinity binding of the inhibitor.[1][2]
The S(- enantiomer of MPH-220 has been shown to be drastically more effective than the R(+) enantiomer in its ATPase inhibitory properties.[3]
Quantitative Data
The inhibitory potency of this compound and its enantiomer has been quantified against a panel of myosin isoforms. The following table summarizes the available IC50 values.
| Myosin Isoform | Compound | IC50 (µM) |
| Rabbit Fast Skeletal Myosin-2 | (S)-MPH-220 | ~1 |
| Rabbit Fast Skeletal Myosin-2 | This compound | >100 |
| Porcine β-Cardiac Myosin | (S)-MPH-220 | >200 |
| Human Non-muscle Myosin-2A | (S)-MPH-220 | >200 |
| Human Non-muscle Myosin-2B | (S)-MPH-220 | >200 |
| Human Non-muscle Myosin-2C | (S)-MPH-220 | >200 |
Data extracted from supplementary materials of Gyimesi et al., Cell, 2020.
Signaling Pathways and Experimental Workflows
Actomyosin (B1167339) Cross-Bridge Cycle and Inhibition by this compound
The following diagram illustrates the normal actomyosin cross-bridge cycle and the point of inhibition by this compound.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of (2R,2'R)-threo-methylphenidate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of the chemical properties and synthesis of (2R,2'R)-threo-methylphenidate, a significant central nervous system stimulant. The following sections detail its chemical structure, key synthetic methodologies with experimental protocols, and relevant quantitative data. This guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Chemical Structure and Properties
(2R,2'R)-threo-methylphenidate, also known as Dexmethylphenidate (B1218549), is the dextrorotatory enantiomer of methylphenidate. It is the more pharmacologically active isomer, primarily responsible for the therapeutic effects observed in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The molecule possesses two chiral centers, leading to four possible stereoisomers. The threo diastereomer is energetically favored over the erythro form.
IUPAC Name: methyl (2R)-phenyl-((2'R)-piperidin-2-yl)acetate Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol CAS Number: 40431-64-9
Structural Representation:
Caption: Chemical Structure of (2R,2'R)-threo-methylphenidate.
Synthesis of (2R,2'R)-threo-methylphenidate
The enantioselective synthesis of (2R,2'R)-threo-methylphenidate is crucial for its therapeutic application. Several strategies have been developed, including enzymatic resolution, the use of chiral auxiliaries, and diastereomeric salt resolution. This guide will focus on the diastereomeric resolution method, which is a robust and scalable process.
The overall workflow involves the synthesis of racemic threo-methylphenidate, followed by resolution using a chiral resolving agent, and finally, isolation of the desired enantiomer.
Caption: Synthesis workflow for (2R,2'R)-threo-methylphenidate HCl.
The following protocols are detailed for the synthesis of (2R,2'R)-threo-methylphenidate hydrochloride via diastereomeric resolution.
Step 1: Synthesis of Racemic Methylphenidate Base [1]
-
To a clean, dry 500 mL 4-neck round bottom flask equipped with a mechanical stirrer, add ritalinic acid (20 g, 0.091 mol) and methanol (160 mL).
-
Cool the mixture to 0 to -5 °C.
-
Add thionyl chloride (32.6 g, 0.274 mol) dropwise over 30 minutes, maintaining the temperature.
-
Allow the temperature to rise to 27-30 °C and stir for 15 hours.
-
Distill off the methanol and thionyl chloride mixture.
-
Add water (200 mL) to the residue and adjust the pH to 10.5-11 with 25% aqueous NaOH solution.
-
Extract the product with dichloromethane (B109758) (200 mL).
-
Wash the organic layer with water (100 mL) and dry over anhydrous sodium sulfate.
-
Distill the solvent to obtain an oily mass of racemic methylphenidate base.
Step 2: Diastereomeric Resolution [1]
-
In a suitable vessel, dissolve the racemic methylphenidate base (15 g, 0.064 mol) in methanol and heat to 40-45 °C.
-
Add (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) (24.8 g, 0.064 mol) and maintain the temperature for 30 minutes until a clear solution is formed.
-
Remove the heat and allow the solution to cool to room temperature, at which point the diastereomeric salt will begin to precipitate.
-
Stir the mixture at 25-28 °C for 2 hours, then cool to 0 °C and maintain for 30 minutes.
-
Filter the precipitated diastereomeric salt and wash with chilled methanol (45 mL).
Step 3: Isolation of (2R,2'R)-threo-methylphenidate Hydrochloride [1]
-
Suspend the diastereomeric salt (17 g) in dichloromethane (68 mL) and water (34 mL).
-
Adjust the pH to 8.5-9.5 with aqueous ammonia (6.8 mL).
-
Separate the dichloromethane layer, wash with water, and dry over anhydrous sodium sulfate.
-
Distill the solvent to obtain (2R,2'R)-(+)-dexmethylphenidate base as an oil.
-
Pre-cool a solution of the dexmethylphenidate base (6 g) in isopropyl alcohol (18 mL) to 0-5 °C.
-
Add concentrated HCl (3.6 mL) and stir the mixture for 1 hour at 0-5 °C.
-
Filter the resulting white crystalline solid and wash with chilled isopropyl alcohol (12 mL) to yield dexmethylphenidate hydrochloride.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis of (2R,2'R)-threo-methylphenidate hydrochloride.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Yield (%) | Reference |
| 1 | Racemic Methylphenidate Base | Ritalinic Acid | 95 | [1] |
| 2 | Diastereomeric Salt | Racemic Methylphenidate Base | 97 | [1] |
| 3 | (2R,2'R)-MPH Free Base | Diastereomeric Salt | 85 | [1] |
| 4 | (2R,2'R)-MPH HCl | (2R,2'R)-MPH Free Base | 98 | [1] |
Table 2: Product Purity and Characterization
| Parameter | Value | Reference |
| Enantiomeric Purity ((2R,2'R):(2S,2'S)) | 99.9:0.1 | [1] |
| Optical Rotation [α]D²⁵ | +88º (c = 1, MeOH) | [1] |
| Melting Point | 222-224 °C | [2] |
Table 3: Spectroscopic Data for (2R,2'R)-threo-methylphenidate HCl
| Technique | Data | Reference |
| ¹H NMR | (brs, 1H, 10.28), (brs, 1H, 8.98), (m, 5H, 7.28-7.38), (s, 3H, 4.31-4.33), (s, 3H, 3.84), (m, 2H, 3.65-3.79), (m, 1H, 2.93-2.95), (m, 6H, 1.33-2.13) | [1] |
| IR (KBr, cm⁻¹) | 2937, 1739 | [1] |
| MS (m/z) | 234 (MH⁺) | [1] |
Mechanism of Action: Signaling Pathway
(2R,2'R)-threo-methylphenidate primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron, blocking the reabsorption of these neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of dopamine and norepinephrine, enhancing neurotransmission.
Caption: Mechanism of action of (2R,2'R)-threo-methylphenidate.
References
An In-depth Technical Guide on the Differential Activity of Methylphenidate Enantiomers
Disclaimer: Information regarding a compound specifically named "(R)-MPH-220" or "S(-)-MPH-220" is not available in the public scientific literature. This guide will focus on the well-documented enantiomers of threo-methylphenidate (MPH), a structurally related and pharmacologically relevant compound. The d-threo-enantiomer corresponds to the (2R,2'R) configuration, while the l-threo-enantiomer corresponds to the (2S,2'S) configuration. For the purpose of this guide, we will refer to them as d-MPH and l-MPH, respectively, which serve as a proxy for the requested R- and S-enantiomer comparison.
Executive Summary
Methylphenidate (MPH) is a chiral psychostimulant widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). It exists as four stereoisomers, with the threo pair being the most pharmacologically active. Clinical formulations have historically been a racemic mixture (50:50) of d-threo-MPH and l-threo-MPH.[1] However, extensive research has demonstrated that the therapeutic effects are predominantly, if not exclusively, mediated by the d-threo-enantiomer (d-MPH).[2][3] This guide provides a detailed comparison of the pharmacological activity of d-MPH and l-MPH, focusing on their interactions with monoamine transporters, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of action for methylphenidate is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[4] This blockade prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing dopaminergic and noradrenergic signaling.[5] The therapeutic efficacy of MPH in treating ADHD is largely attributed to this modulation of catecholamine levels in the prefrontal cortex and striatum.[4] It is the stereoselective interaction with these transporters that forms the basis of the differential activity between the d- and l-enantiomers.
Signaling Pathway
The following diagram illustrates the core signaling pathway affected by methylphenidate. MPH binds to DAT and NET on the presynaptic membrane, inhibiting the reuptake of DA and NE, which leads to their accumulation in the synaptic cleft and subsequent enhanced stimulation of postsynaptic receptors.
Figure 1: Mechanism of Methylphenidate Action
Quantitative Comparison of Enantiomer Activity
The pharmacological specificity of MPH resides almost entirely in the d-threo isomer.[1][6] The d-enantiomer exhibits significantly higher affinity and inhibitory potency at both DAT and NET compared to the l-enantiomer.[7][8]
Transporter Binding and Reuptake Inhibition Data
The following tables summarize the in vitro data for d-MPH and l-MPH from studies using rat brain tissues and cells expressing human transporters. The data clearly demonstrate the superior potency of the d-enantiomer.
Table 1: Inhibitory Potency (IC₅₀, nM) on Monoamine Transporters in Rat Brain
| Enantiomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin (B10506) Transporter (SERT) |
|---|---|---|---|
| d-threo-MPH | 33 | 244 | >50,000 |
| l-threo-MPH | 540 | 5,100 | >50,000 |
Source: Data compiled from in vitro studies assessing MPH affinity in rat brain membranes.[5][9]
Table 2: Binding Affinity (Kᵢ, nM) at Human Monoamine Transporters
| Enantiomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | 5-HT₁ₐ Receptor | 5-HT₂₋ Receptor |
|---|---|---|---|---|---|
| d-threo-MPH | 131 | 83 | >10,000 | 1,930 | 3,950 |
| l-threo-MPH | 8,290 | 10,100 | >10,000 | 7,680 | >10,000 |
Source: Data from a comprehensive in vitro screening of MPH isomers.[10]
Key Observations:
-
DAT Affinity: d-MPH is approximately 16-fold more potent than l-MPH at inhibiting dopamine reuptake in rat brain tissue and over 60-fold more potent in binding to human DAT.[5][9][10]
-
NET Affinity: The stereoselectivity is also pronounced at NET, where d-MPH is about 20-fold more potent than l-MPH in rat tissue and over 120-fold more potent at the human transporter.[5][9][10]
-
SERT Affinity: Neither enantiomer shows significant affinity for the serotonin transporter (SERT), confirming MPH's classification as a dopamine-norepinephrine reuptake inhibitor.[4][5][9]
-
Serotonergic Receptors: While direct binding to SERT is negligible, some studies show modest affinity of d-MPH for 5-HT₁ₐ and 5-HT₂₋ receptors, although the clinical significance of this is not fully established.[4][10]
-
Behavioral and Clinical Effects: The observed differences in vitro translate directly to in vivo effects. Studies show that d-MPH is responsible for the locomotor activity and clinical efficacy of racemic MPH, while l-MPH is largely inactive and may even slightly attenuate the effects of the d-isomer.[2][3][7]
Experimental Protocols
The quantitative data presented above are typically generated using radioligand binding assays and neurotransmitter uptake inhibition assays. The following sections provide detailed, representative methodologies for these key experiments.
Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., d-MPH or l-MPH) by measuring its ability to displace a known radioligand from its target transporter.
Objective: To determine the IC₅₀ and subsequently the Kᵢ of MPH enantiomers for DAT or NET.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat striatum (rich in DAT) or frontal cortex (rich in NET), or membranes from cell lines (e.g., HEK293) stably expressing human DAT or NET.[11]
-
Radioligand: [³H]WIN 35,428 or [³H]-Nomifensine for DAT; [³H]Nisoxetine for NET.[11][12]
-
Test Compounds: d-threo-MPH, l-threo-MPH.
-
Non-specific Binding Agent: A high concentration of a known potent inhibitor, such as Benztropine (10 µM) for DAT or Desipramine (10 µM) for NET.[11]
-
Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), Wash Buffer (ice-cold Assay Buffer).
-
Equipment: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.
Workflow Diagram:
Figure 2: Workflow for Competitive Binding Assay
Procedure:
-
Plate Setup: Prepare a 96-well plate with triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.
-
Reagent Addition:
-
To TB wells, add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of the non-specific binding agent (e.g., 10 µM Benztropine).
-
To test wells, add 50 µL of the serially diluted MPH enantiomer solutions.
-
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its K₋) to all wells.[11]
-
Initiation: Start the binding reaction by adding 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate for 60-120 minutes at 4°C with gentle agitation to reach equilibrium.[11]
-
Termination: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = (Mean CPM of TB) - (Mean CPM of NSB).
-
Calculate Percent Inhibition for each test compound concentration: 100 * (1 - [(CPM_test - CPM_NSB) / (CPM_TB - CPM_NSB)]).
-
Plot Percent Inhibition against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.
Objective: To determine the IC₅₀ of MPH enantiomers for inhibiting dopamine or norepinephrine uptake.
Materials:
-
Cells/Tissue: Freshly prepared rat brain synaptosomes or cell lines (e.g., MDCK, CHO) stably expressing human DAT or NET.[13][14]
-
Radiolabeled Substrate: [³H]Dopamine or [³H]Norepinephrine.[15]
-
Test Compounds: d-threo-MPH, l-threo-MPH.
-
Buffers: Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibitor: A known potent inhibitor (e.g., nomifensine (B1679830) for DAT) to define non-specific uptake.
-
Equipment: 96-well plates, water bath or incubator (37°C), cell harvester, liquid scintillation counter.
Workflow Diagram:
Figure 3: Workflow for Uptake Inhibition Assay
Procedure:
-
Preparation: Prepare synaptosomes or harvest cultured cells and resuspend in KRH buffer.[16]
-
Plating: Aliquot the cell/synaptosome suspension into the wells of a 96-well plate.
-
Pre-incubation: Add the test compounds (MPH enantiomers) or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.[17]
-
Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]Dopamine) to each well.
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 10 minutes) that falls within the linear range of uptake.[16]
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed immediately by several washes with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity trapped inside the cells/synaptosomes on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Determine specific uptake by subtracting the counts in the presence of a saturating concentration of a known inhibitor from the total uptake.
-
Calculate the percent inhibition for each MPH enantiomer concentration relative to the specific uptake in the vehicle control wells.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]
-
Conclusion
The pharmacological activity of threo-methylphenidate is highly stereoselective. The d-threo-enantiomer (d-MPH) is the primary contributor to the therapeutic effects of racemic methylphenidate, exhibiting significantly greater affinity and inhibitory potency at the dopamine and norepinephrine transporters than the l-threo-enantiomer (l-MPH).[2][8] Quantitative binding and uptake assays consistently demonstrate that l-MPH is a weak monoamine reuptake inhibitor with negligible clinical activity.[3][5][9] This profound difference in enantiomer activity has supported the development and clinical use of single-enantiomer formulations, such as dexmethylphenidate (B1218549) (d-MPH), to provide the therapeutic benefits while reducing the metabolic load from the inactive l-isomer.[10]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? | BioGRID [thebiogrid.org]
- 3. Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of the enantiomers of threo-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
The Discovery and Development of MPH-220: A Novel, Selective Inhibitor of Fast Skeletal Muscle Myosin-2 for the Treatment of Spasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Muscle spasticity, a debilitating condition characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge. Current treatment options are often limited by systemic side effects, including sedation, muscle weakness, and cardiovascular events, due to their action on the central nervous system. MPH-220 emerges as a first-in-class, orally active small molecule that offers a paradigm shift in the management of spasticity. By directly and selectively targeting the molecular motor of fast skeletal muscle, myosin-2, MPH-220 induces muscle relaxation without affecting cardiac or smooth muscle function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and future clinical potential of MPH-220 and its clinical counterpart, MTR-601.
Introduction: The Unmet Need in Spasticity Treatment
Spasticity, a common consequence of upper motor neuron lesions resulting from stroke, cerebral palsy, multiple sclerosis, or spinal cord injury, significantly impairs motor function and quality of life. The underlying pathophysiology involves a hyperexcitability of the stretch reflex arc. Existing muscle relaxants primarily act on the central nervous system (CNS) by modulating inhibitory or excitatory neurotransmission. While effective to some degree, their lack of specificity leads to a wide range of dose-limiting side effects.
The development of MPH-220 was driven by the hypothesis that direct inhibition of the contractile machinery within skeletal muscle could provide a more targeted and safer therapeutic approach. Specifically, the rationale was to selectively inhibit the fast-twitch (type II) skeletal muscle fibers, which are predominantly responsible for the powerful, rapid contractions that contribute to spastic hypertonia, while sparing the slow-twitch (type I) fibers responsible for posture and endurance.
Discovery of MPH-220: A Rational Drug Design Approach
The discovery of MPH-220 was a feat of rational drug design, capitalizing on a subtle yet critical structural difference between myosin isoforms. Myosin-2 is the motor protein responsible for muscle contraction, and its various isoforms are expressed in different muscle types. The high degree of structural homology between skeletal and cardiac myosin has historically posed a significant challenge for the development of selective inhibitors, with off-target cardiac effects being a major concern.
The Molecular Target: A Single Amino Acid Difference
Researchers identified a single amino acid variation within the ATP-binding pocket of the myosin heavy chain that differentiates fast skeletal myosin-2 from other myosin-2 isoforms. In fast skeletal myosin (MyHC IIa, IIx/d, and IIb), a leucine (B10760876) residue is present at a key position (Leu476 in human MyHC IIa).[1] In contrast, all other myosin-2 isoforms, including slow skeletal/β-cardiac myosin (MyHC I), α-cardiac myosin, smooth muscle myosin, and non-muscle myosins, possess a bulkier phenylalanine residue at the equivalent position.[2][3] This subtle difference in the steric landscape of the binding pocket provided a unique opportunity for the design of a highly selective inhibitor.
Structure-Based Design and Optimization
MPH-220 was designed to bind within the blebbistatin-binding pocket of the myosin motor domain.[2][3] The crystal structure of MPH-220 in complex with fast skeletal muscle myosin (PDB ID: 6YSY) confirms that it binds in the pre-powerstroke state, stabilizing an actin-detached conformation.[1][4] The morpholine (B109124) ring of MPH-220 forms a critical interaction with the unique leucine residue in fast skeletal myosin.[2][4] In cardiac myosin, the corresponding phenylalanine residue creates a steric clash that prevents high-affinity binding, thus conferring the remarkable selectivity of MPH-220.[2]
Mechanism of Action
MPH-220 is a selective, allosteric inhibitor of the actin-activated ATPase activity of fast skeletal muscle myosin-2. The binding of MPH-220 to the myosin motor domain stabilizes the pre-powerstroke state, a conformation in which myosin has a low affinity for actin. By trapping myosin in this state, MPH-220 effectively uncouples the cross-bridge cycle, preventing the formation of force-producing actomyosin (B1167339) complexes and leading to muscle relaxation.
Preclinical Pharmacology
In Vitro Selectivity and Potency
The selectivity of MPH-220 has been demonstrated through in vitro actin-activated ATPase assays using a panel of purified myosin isoforms. MPH-220 potently inhibits the ATPase activity of fast skeletal myosin-2, while having a negligible effect on slow skeletal/β-cardiac myosin, smooth muscle myosin, and non-muscle myosin-2 isoforms, even at high concentrations.[2][3]
| Myosin Isoform | Source | MPH-220 Inhibition |
| Fast Skeletal Myosin-2 | Rabbit Psoas | Potent Inhibition |
| Slow Skeletal/β-Cardiac Myosin | Porcine Heart Ventricle | No significant inhibition |
| Smooth Muscle Myosin-2 | Not specified | No significant inhibition |
| Non-muscle Myosin-2A (NM2A) | Human (recombinant) | No significant inhibition |
| Non-muscle Myosin-2B (NM2B) | Human (recombinant) | No significant inhibition |
| Non-muscle Myosin-2C (NM2C) | Human (recombinant) | No significant inhibition |
| Human β-Cardiac Myosin | Human (recombinant) | No significant inhibition |
| Human Muscle Biopsy (m. vastus lateralis) | Human | ~70% inhibition |
| Human Muscle Biopsy (m. soleus) | Human | ~29% inhibition |
| Human Heart Ventricle Biopsy | Human | No significant inhibition |
Mutagenesis studies have further confirmed the mechanism of selectivity. When the phenylalanine at position 490 in non-muscle myosin-2C (NM2C) was mutated to a leucine, the resulting protein became sensitive to inhibition by MPH-220, corroborating that this single amino acid is the key determinant of selectivity.[3]
In Vivo Efficacy in a Rat Model of Spasticity
The in vivo efficacy of MPH-220 was evaluated in a rat model of spasticity induced by a unilateral lesion of the pyramidal tract.[2] Oral administration of MPH-220 demonstrated a dose-dependent reduction in isometric hindlimb muscle force.[5] The S(-) enantiomer of MPH-220 was found to be the more active isomer, capable of reducing hindlimb force by up to 70%.[2] This force reduction persisted for over 10 hours, suggesting a favorable duration of action.[5] Importantly, the residual 30% of muscle force is consistent with the contribution of the uninhibited slow-twitch muscle fibers, which is advantageous as it may prevent complete muscle paralysis at therapeutic doses.[2]
| Treatment | Dose | Maximum Force Reduction | Duration of Effect |
| MPH-220 (S(-) enantiomer) | Dose-dependent | Up to 70% | > 10 hours |
| MPH-220 (racemic) | Not specified | ~40% | Not specified |
In the spastic rat model, oral administration of MPH-220 at 15 mg/kg resulted in significant improvements in gait, including a more straightened body posture, a reduced number of spontaneous falls and cramping, and more ordered limb positioning.[2]
Pharmacokinetics and Biodistribution
Preclinical studies in rats have shown that MPH-220 is orally bioavailable and exhibits favorable pharmacokinetic properties.[2] Following oral administration, MPH-220 demonstrates a dose-dependent accumulation in skeletal muscle tissue, reaching concentrations several-fold higher than in other tissues such as the brain, heart, and blood.[5] This preferential accumulation in the target tissue likely contributes to its sustained efficacy and wide therapeutic window. The concentration of MPH-220 in the diaphragm was found to be much lower than in other striated muscles, which may explain the lack of respiratory side effects.[2]
| Tissue | Relative MPH-220 Accumulation |
| Skeletal Muscle | High |
| Heart | Low |
| Brain | Low |
| Blood | Low |
| Diaphragm | Very Low |
Safety and Tolerability
A key advantage of MPH-220 is its impressive safety profile, which is a direct result of its high selectivity. In preclinical studies, MPH-220 did not cause any significant cardiovascular side effects.[2] Heart rate and blood pressure remained unchanged even at doses that produced substantial muscle relaxation.[5] Furthermore, due to its peripheral mechanism of action and low brain penetration, MPH-220 is devoid of the central nervous system side effects, such as sedation and dizziness, that are common with current muscle relaxants.
Clinical Development: MTR-601
The clinical development of this class of molecules is being advanced by Motric Bio with the compound MTR-601, which was originally designated as MPH-220.[6]
Phase 1 Clinical Trial
A Phase 1, first-in-human, randomized, placebo-controlled, single and multiple ascending dose study of MTR-601 in healthy volunteers (NCT06117020) has been completed.[7] The study was designed to assess the safety, tolerability, and pharmacokinetics of MTR-601.[7] Motric Bio has reported that MTR-601 was safe and well-tolerated, enabling its progression to Phase 2 studies.[6] Detailed results from the Phase 1 trial have not yet been made publicly available.
Phase 2 Clinical Trial
A Phase 2, randomized, double-blind, placebo-controlled clinical trial of MTR-601 for the treatment of cervical dystonia is currently underway (NCT06830642).[8] This 8-week study aims to evaluate the safety, tolerability, and efficacy of MTR-601 in approximately 80 participants.[8] The primary efficacy endpoint is the change in the Toronto Western Spasmodic Torticollis Rating Scale (TWSTRS) total score.[9]
Experimental Protocols
Actin-Activated Myosin ATPase Inhibition Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, and the ability of MPH-220 to inhibit this activity.
Materials:
-
Purified myosin isoforms (e.g., fast skeletal, cardiac)
-
F-actin
-
MPH-220 stock solution in DMSO
-
Assay buffer (e.g., 10 mM imidazole, pH 7.0, 3 mM MgCl2, 1 mM EGTA, 32 mM KCl)
-
[γ-32P]ATP
-
Acidic stop solution (e.g., perchloric acid)
-
Ammonium molybdate (B1676688) and iso-butanol/toluene for phosphate (B84403) extraction
-
Scintillation cocktail
Procedure:
-
Prepare reaction mixtures containing assay buffer, F-actin, and varying concentrations of MPH-220 (or vehicle control).
-
Add purified myosin to the reaction mixtures and pre-incubate.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period.
-
Stop the reaction by adding an acidic solution.
-
Extract the released inorganic phosphate ([32P]Pi) using an organic solvent mixture.
-
Quantify the amount of [32P]Pi in the organic phase using a scintillation counter.
-
Calculate the ATPase activity and determine the percent inhibition at each MPH-220 concentration to derive the IC50 value.[10]
In Vivo Isometric Hindlimb Force Measurement in Rats
This procedure measures the contractile force of the hindlimb muscles in an anesthetized rat in response to nerve stimulation.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame or custom-built apparatus to secure the rat
-
Force transducer
-
Nerve stimulator with needle electrodes
-
Data acquisition system
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Securely fix the rat's pelvis and femur to prevent movement during muscle contraction.
-
Surgically expose the sciatic nerve and place stimulating electrodes around it.
-
Attach the rat's foot to a force transducer to measure isometric torque or force.
-
Determine the optimal muscle length for maximal force production by delivering single twitches at various ankle angles.
-
Deliver a supramaximal tetanic stimulation to the sciatic nerve to elicit a maximal isometric contraction and record the baseline force.
-
Administer MPH-220 or vehicle control via oral gavage.
-
Repeat the tetanic stimulation and force measurement at regular intervals post-dosing to determine the time course and magnitude of force reduction.[11][12][13]
Spastic Rat Model: Pyramidal Tract Lesion
This surgical procedure creates a unilateral lesion in the pyramidal tract of the rat brain, leading to the development of spasticity in the contralateral limbs.
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Surgical drill
-
Microsyringe or fine knife
-
Ethanol (B145695) or other lesioning agent
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the pyramidal tract.
-
Make a scalp incision and drill a small burr hole in the skull at the determined coordinates.
-
Lower a microsyringe or a fine blade to the target depth within the pyramidal tract.
-
Create the lesion either by injecting a small volume of a neurotoxic agent like ethanol or by mechanical transection.[14][15]
-
Suture the incision and allow the animal to recover.
-
Assess the development of spasticity in the contralateral limbs over the following weeks using behavioral tests (e.g., gait analysis, open-field testing) and/or electromyography.[2]
Future Directions and Conclusion
MPH-220 represents a highly promising, novel approach to the treatment of muscle spasticity. Its unique mechanism of action, exquisite selectivity, and favorable safety profile in preclinical models suggest that it could overcome the major limitations of current therapies. The ongoing clinical development of MTR-601 will be crucial in determining the translational success of this innovative strategy.
Future research should focus on:
-
The full publication of data from the Phase 1 and ongoing Phase 2 clinical trials of MTR-601.
-
Exploration of the therapeutic potential of this class of molecules in other conditions characterized by muscle hypertonia, such as certain forms of low back pain and fibromyalgia.
-
Further investigation into the long-term safety and efficacy of selective fast skeletal muscle myosin-2 inhibition.
References
- 1. rcsb.org [rcsb.org]
- 2. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. MTR-601 for Torticollis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Inhibition of Actomyosin ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Maximum Isometric Tetanic Force Measurement of the Tibialis Anterior Muscle in the Rat [jove.com]
- 12. Isometric tetanic force measurement method of the tibialis anterior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maximum Isometric Tetanic Force Measurement of the Tibialis Anterior Muscle in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unilateral Pyramidotomy of the Corticospinal Tract in Rats for Assessment of Neuroplasticity-inducing Therapies - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MPH-220: A Comprehensive Technical Guide to its Molecular Target and Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MPH-220 is the (R)-enantiomer of MPH-220, a selective inhibitor of fast skeletal muscle myosin-2. This document provides an in-depth technical overview of the molecular target, binding site, and mechanism of action of this compound. It is established that the S(-)-enantiomer of MPH-220 is the significantly more active inhibitor of skeletal muscle myosin-2. This guide will present quantitative data on the inhibitory activity of the parent compound, MPH-220, detail the experimental protocols for key assays, and provide visualizations of the relevant biological pathways and experimental workflows.
Molecular Target: Skeletal Muscle Myosin-2
The primary molecular target of MPH-220 is skeletal muscle myosin-2 , the motor protein responsible for generating force and contraction in skeletal muscle fibers.[1][2] Specifically, MPH-220 exhibits high selectivity for fast skeletal myosin isoforms (e.g., MyHC IIa, IIb, IIx) over slow skeletal (MyHC I) and cardiac myosin isoforms.[1][2] This selectivity is crucial for its potential therapeutic applications as a muscle relaxant, as it avoids direct effects on cardiac function.[1]
Binding Site and Mechanism of Selectivity
MPH-220 binds to the blebbistatin-binding cavity within the motor domain of the myosin heavy chain.[1][3] This pocket is located at the junction of the switch-2 loop, the HP-helix, and the relay region, a critical area for the conformational changes that drive the myosin power stroke.
The remarkable selectivity of MPH-220 for fast skeletal myosin isoforms is attributed to a single amino acid difference in this binding pocket. Fast skeletal myosins possess a leucine (B10760876) residue at the N-terminus of the HP-helix, which accommodates the morpholino group of MPH-220.[1] In contrast, other myosin isoforms, including cardiac and smooth muscle myosins, have a bulkier phenylalanine residue at the equivalent position.[1][3] This phenylalanine creates steric hindrance, preventing the stable binding of MPH-220 and thereby conferring its high degree of selectivity.[1][3]
Quantitative Data: Inhibitory Activity of MPH-220
The inhibitory potency of MPH-220 has been quantified through actin-activated ATPase assays. The following table summarizes the IC50 values and maximal inhibition for various myosin isoforms. It is important to note that the S(-)-enantiomer is the more potent inhibitor.
| Myosin Isoform | Source | IC50 (µM) | Maximal Inhibition (%) |
| Fast Skeletal (MyHC IIa/x) | Rabbit m. psoas | 0.3 ± 0.1 | ~95 |
| Mixed Skeletal (Fast/Slow) | Human m. vastus lateralis | 0.5 ± 0.1 | ~70 |
| Slow Skeletal (MyHC I) | Human m. soleus | > 50 | ~29 |
| Cardiac (β-MyHC) | Human heart ventricle | > 50 | No inhibition |
| Non-muscle 2A (NM2A) | Human recombinant | > 50 | No inhibition |
| Non-muscle 2B (NM2B) | Human recombinant | > 50 | No inhibition |
| Non-muscle 2C (NM2C) | Human recombinant | > 50 | No inhibition |
Data adapted from Gyimesi M, et al. Cell. 2020.
Signaling Pathway and Mechanism of Action
MPH-220 acts as a direct, nervous system-independent muscle relaxant. It does not interfere with upstream signaling pathways such as those involving G-protein coupled receptors (GPCRs), kinases, or nuclear hormone receptors. Its mechanism of action is the direct inhibition of the myosin ATPase cycle. By binding to the myosin motor domain, MPH-220 stabilizes a state where myosin has a low affinity for actin, thus preventing the cross-bridge formation and power stroke necessary for muscle contraction.
Mechanism of Action of this compound on the Muscle Contraction Cycle.
Experimental Protocols
Actin-Activated ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity.
Materials:
-
Purified myosin isoforms (e.g., fast skeletal, cardiac)
-
Actin, purified and stabilized in filamentous form (F-actin)
-
Assay Buffer: 10 mM KCl, 2 mM MgCl₂, 20 mM Tris-HCl (pH 7.5), 0.5 mM DTT
-
ATP solution (1 mM)
-
This compound stock solution in DMSO
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, myosin, and varying concentrations of F-actin.
-
Add this compound or vehicle (DMSO) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding ATP.
-
At various time points, quench the reaction (e.g., with acid).
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).
-
Calculate the rate of phosphate release (ATPase activity) from a standard curve.
-
Determine the IC50 value by plotting the ATPase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Workflow for the Actin-Activated ATPase Activity Assay.
In Vivo Muscle Force Measurement
This protocol describes the measurement of skeletal muscle force in an animal model to assess the in vivo efficacy of this compound.
Materials:
-
Anesthetized rat model
-
Isometric force transducer
-
Pulse oximeter for monitoring vital signs
-
This compound formulation for oral or intraperitoneal administration
-
Data acquisition system
Procedure:
-
Anesthetize the rat and place it on a temperature-controlled platform.
-
Attach the hindleg to an isometric force transducer to measure muscle force.
-
Monitor vital signs (heart rate, oxygen saturation) using a pulse oximeter.
-
Administer a single dose of this compound or vehicle to the animal.
-
Record the isometric force of the hindleg at baseline and at multiple time points after drug administration.
-
Analyze the data to determine the dose-dependent reduction in muscle force and the duration of the effect.
Workflow for In Vivo Muscle Force Measurement.
Conclusion
This compound is the less active enantiomer of a highly selective inhibitor of fast skeletal muscle myosin-2. Its binding to the blebbistatin-binding pocket is dependent on a key leucine residue present in fast skeletal myosin isoforms, which underlies its specificity and favorable safety profile with respect to cardiac muscle. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of muscle physiology, pharmacology, and drug development. Further investigation into the differential activities of the (R) and (S) enantiomers is warranted to fully elucidate the structure-activity relationship of this class of myosin inhibitors.
References
Selectivity of (R)-MPH-220 for Myosin Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of (R)-MPH-220, a stereoisomer of the novel myosin inhibitor MPH-220. While its enantiomer, (S)-MPH-220, is a potent and highly selective inhibitor of fast skeletal muscle myosin-2, this compound exhibits a significantly weaker inhibitory effect. This document collates the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental pathways.
Executive Summary
MPH-220 is a next-generation muscle relaxant that directly targets the myosin motor protein, offering a distinct mechanism of action compared to centrally acting muscle relaxants.[1] Its therapeutic potential lies in its remarkable selectivity for fast skeletal muscle myosin-2 isoforms, thereby avoiding off-target effects on cardiac, smooth, and non-muscle myosins.[1] This selectivity is conferred by a single amino acid difference in the drug-binding pocket between myosin isoforms. However, the inhibitory activity of MPH-220 is highly dependent on its stereochemistry. The S(-) enantiomer is the primary active form, demonstrating potent inhibition of fast skeletal myosin. In contrast, the R(+) enantiomer, this compound, is substantially less active, exhibiting a fourfold weaker effect on muscle force relaxation.[1]
Data Presentation: Quantitative Selectivity of MPH-220
The inhibitory activity of MPH-220 across various myosin-2 isoforms has been quantified using actin-activated ATPase assays. The half-maximal inhibitory concentrations (IC50) from these experiments are summarized below. It is important to note that these values were determined for the potent S(-) enantiomer. The IC50 for this compound is expected to be significantly higher.
| Myosin Isoform | Source | IC50 of (S)-MPH-220 (μM) | Notes |
| Skeletal Myosin-2 (Fast) | Rabbit Psoas Muscle | 0.3 ± 0.03 | High sensitivity to inhibition. |
| Skeletal Myosin-2 (Slow) / β-Cardiac Myosin | Porcine Heart Left Ventricle | > 100 | Essentially no inhibition observed. |
| Smooth Muscle Myosin-2 | Chicken Gizzard | > 100 | No significant inhibition. |
| Non-Muscle Myosin-2A (NM2A) | Human (expressed) | > 100 | No significant inhibition. |
| Non-Muscle Myosin-2B (NM2B) | Human (expressed) | > 100 | No significant inhibition. |
| Non-Muscle Myosin-2C (NM2C) | Human (expressed) | > 100 | No significant inhibition. |
| β-Cardiac Myosin | Human (expressed) | > 100 | Confirms lack of cardiac off-target activity. |
Data sourced from Gyimesi M, et al. Cell. 2020 Oct 15;183(2):335-346.e13.
Mechanism of Action and Selectivity
MPH-220 binds to the blebbistatin-binding cavity of the myosin motor domain, a pocket that is crucial for the conformational changes that drive muscle contraction.[1] The compound stabilizes the myosin in a pre-powerstroke, actin-detached state, thus inhibiting the ATPase cycle and preventing force generation.
The high selectivity for fast skeletal myosin isoforms is attributed to a key amino acid residue within this binding pocket. Fast skeletal myosins possess a leucine (B10760876) residue at this position, which accommodates the morpholino group of MPH-220.[2] In contrast, cardiac, smooth, and non-muscle myosin isoforms have a bulkier phenylalanine residue at the equivalent position, which creates a steric clash with MPH-220, preventing high-affinity binding and inhibition.[1]
Experimental Protocols
The determination of MPH-220's selectivity relies on two primary experimental procedures: the purification of myosin isoforms and the subsequent actin-activated ATPase activity assays.
Purification of Myosin Isoforms
Objective: To isolate pure and active myosin-2 isoforms from various tissue sources or expression systems.
Protocol for Tissue-Sourced Myosin (e.g., Rabbit Psoas, Porcine Ventricle):
-
Tissue Homogenization: Muscle tissue is minced and homogenized in a low-salt buffer (e.g., containing KCl, phosphate (B84403) buffer, MgCl2, and protease inhibitors) to extract myofibrils.
-
Myosin Extraction: The myofibrillar pellet is washed and then resuspended in a high-salt extraction buffer (e.g., containing high concentrations of KCl, phosphate buffer, ATP, and DTT) to solubilize myosin.
-
Actin Removal: The solution is centrifuged at high speed to pellet the actin filaments and other insoluble components.
-
Ammonium (B1175870) Sulfate Precipitation: Myosin is precipitated from the supernatant by the gradual addition of ammonium sulfate. The protein pellet is collected by centrifugation.
-
Dialysis: The myosin pellet is redissolved in a high-salt buffer and dialyzed extensively against a low-salt buffer to induce the formation of myosin filaments.
-
Clarification: The filament solution is clarified by centrifugation to remove any aggregated protein.
-
Final Purification: The myosin is further purified using techniques like ion-exchange chromatography or gel filtration to ensure high purity. Protein concentration and purity are assessed by SDS-PAGE.
Actin-Activated ATPase Inhibition Assay
Objective: To measure the rate of ATP hydrolysis by a specific myosin isoform in the presence of actin and to determine the inhibitory effect of this compound.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing imidazole, KCl, MgCl2, and EGTA at a physiological pH (typically 7.4).
-
Protein Preparation: Purified myosin subfragment-1 (S1) and filamentous actin (F-actin) are added to the reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound (or its enantiomer/racemic mixture) dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixture. Control reactions receive the solvent alone.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is typically done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically at approximately 650 nm.[3]
-
Data Analysis: The ATPase activity (rate of Pi release) is plotted against the inhibitor concentration. The data are fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mandatory Visualizations
Myosin ATPase and Inhibition Cycle
References
- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression and purification of human myosins from transiently and stably transfected suspension adapted HEK293SF-3F6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of MPH-220: A Selective Myosin II Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MPH-220 is a novel, orally active, small-molecule inhibitor of fast skeletal muscle myosin II, the motor protein responsible for muscle contraction.[1][2] Developed as a derivative of blebbistatin, MPH-220 exhibits remarkable selectivity for fast skeletal muscle myosin isoforms over cardiac, smooth muscle, and non-muscle myosin II isoforms.[3][4] This high degree of selectivity is attributed to a single amino acid difference in the myosin motor domain, making MPH-220 a promising therapeutic candidate for treating muscle spasticity and stiffness without the adverse cardiovascular and neurological side effects associated with current muscle relaxants.[2][4][5] This document provides a comprehensive overview of the pharmacological profile of MPH-220, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
MPH-220 directly targets the effector protein of muscle contraction, the actomyosin (B1167339) system.[5] It functions by binding to a specific pocket on the myosin motor domain, known as the blebbistatin-binding cleft, when myosin is in its actin-detached, pre-powerstroke state.[3][4] This binding event stabilizes the myosin in a state with low affinity for actin, thereby inhibiting its motor activity and preventing the generation of force that leads to muscle contraction.[4][6]
The remarkable selectivity of MPH-220 for fast skeletal muscle myosin II isoforms stems from a key structural difference in the inhibitor's binding site.[4] Fast skeletal myosin isoforms possess a leucine (B10760876) residue at a critical position within the HP-helix of the motor domain.[3] In contrast, cardiac, smooth muscle, and non-muscle myosin II isoforms have a bulkier phenylalanine residue at the equivalent position.[3] The morpholino group of MPH-220 is designed to interact favorably with the leucine residue, allowing for high-affinity binding.[3] The larger phenylalanine residue in other myosin isoforms creates steric hindrance, preventing effective binding of MPH-220.
Signaling Pathway of Muscle Contraction and MPH-220 Inhibition
The following diagram illustrates the simplified signaling pathway of skeletal muscle contraction and the point of intervention for MPH-220.
Quantitative Pharmacological Data
The inhibitory activity of MPH-220 has been quantified against various myosin isoforms using actin-activated ATPase assays. The data clearly demonstrates the high selectivity of MPH-220 for fast skeletal muscle myosin.
| Myosin Isoform | Source | MPH-220 Inhibition | Blebbistatin Inhibition |
| Fast Skeletal Myosin II | Rabbit Psoas Muscle | >95% | >95% |
| Slow Skeletal/β-Cardiac Myosin | Porcine Heart Ventricle | No significant inhibition | >90% |
| Smooth Muscle Myosin II | - | No significant inhibition | - |
| Non-muscle Myosin IIA (NM2A) | Human (expressed) | No significant inhibition | - |
| Non-muscle Myosin IIB (NM2B) | Human (expressed) | No significant inhibition | - |
| Non-muscle Myosin IIC (NM2C) | Human (expressed) | No significant inhibition | - |
| β-Cardiac Myosin | Human (expressed) | No significant inhibition | >95% |
| Vastus Lateralis Muscle Biopsy | Human | ~70% | >90% |
| Soleus Muscle Biopsy | Human | ~29% | - |
| Heart Ventricle Biopsy | Human | No significant inhibition | >90% |
Data compiled from studies by Gyimesi et al.[3][4]
Experimental Protocols
Actin-Activated ATPase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of compounds like MPH-220 on the motor activity of myosin.
Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and varying concentrations of the inhibitor.
Materials:
-
Purified myosin II isoforms (e.g., from rabbit psoas muscle for fast skeletal, porcine ventricle for cardiac).
-
Actin purified from rabbit skeletal muscle.
-
Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM MgCl2, 0.1 mM EGTA.
-
ATP solution.
-
Phosphate (B84403) detection reagent (e.g., malachite green-based).
-
MPH-220 stock solution in DMSO.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, actin, and the desired concentration of MPH-220 or vehicle control (DMSO).
-
Add the myosin isoform to the reaction mixture and incubate for a specified period at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
At defined time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Quantify the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Calculate the ATPase activity as the rate of Pi release over time.
-
Determine the percentage of inhibition by comparing the activity in the presence of MPH-220 to the vehicle control.
-
To determine the IC50 value, perform the assay with a range of MPH-220 concentrations and fit the data to a dose-response curve.
Experimental Workflow for ATPase Inhibition Assay
Safety and Pharmacokinetic Profile
Preclinical studies have demonstrated that MPH-220 possesses an excellent safety profile.[2] Due to its high selectivity, it does not affect cardiac or smooth muscle function, thus avoiding cardiovascular side effects.[4][5] Furthermore, it does not interact with a wide range of human kinases, G-protein-coupled receptors (GPCRs), or nuclear hormone receptors, indicating a low potential for off-target effects.[2][4] Studies have shown that MPH-220 is not mutagenic or cytotoxic.[2][4]
Pharmacokinetic studies have shown that MPH-220 is orally bioavailable and accumulates in skeletal muscle tissue, leading to a prolonged therapeutic effect.[2][5] The compound is metabolized in the liver.[4]
Therapeutic Potential
The unique pharmacological profile of MPH-220 makes it a first-in-class drug candidate for the treatment of conditions characterized by skeletal muscle spasticity and stiffness, such as those arising from stroke, spinal cord injury, multiple sclerosis, and cerebral palsy.[2][4][7] By directly targeting the muscle's contractile machinery, MPH-220 offers a novel, nervous system-independent approach to muscle relaxation, which is a significant advantage over current therapies that often have dose-limiting neurological side effects.[2][4]
Conclusion
MPH-220 is a highly selective inhibitor of fast skeletal muscle myosin II with a well-defined mechanism of action. Its ability to potently and selectively relax skeletal muscle without impacting cardiac or smooth muscle function, coupled with a favorable safety and pharmacokinetic profile, positions it as a promising therapeutic agent for the management of muscle spasticity. Further clinical development is warranted to fully evaluate its efficacy and safety in human patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPH-220 Antispastic drug candidate - Motorpharma [motorpharma.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ahajournals.org [ahajournals.org]
In Silico Modeling of (R)-MPH-220 and Myosin Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in silico modeling of the interaction between (R)-MPH-220, a selective inhibitor of fast skeletal myosin-2 isoforms, and its target protein, myosin. The document details the molecular basis for the compound's selectivity and mechanism of action, drawing from key structural and computational studies. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols for computational analyses and summarizing critical quantitative data for comparative purposes. The guide also includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of the underlying molecular processes.
Introduction
Myosin motor proteins are fundamental to a vast array of cellular processes, including muscle contraction, cell motility, and intracellular transport.[1] The dysfunction of specific myosin isoforms is implicated in numerous human diseases, making them attractive targets for therapeutic intervention.[1] Small-molecule inhibitors of myosin have emerged as valuable tools for both dissecting myosin function and developing novel treatments for conditions such as hypertrophic cardiomyopathy and spasticity.[1][2][3]
MPH-220 is a novel muscle relaxant that directly inhibits myosin, offering an alternative to centrally acting muscle relaxants.[2] A key feature of MPH-220 is its remarkable selectivity for fast skeletal myosin-2 isoforms over other myosin types, such as cardiac and smooth muscle myosins.[2] This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects.[2]
This guide focuses on the (R)-enantiomer of MPH-220, this compound, and the computational approaches used to elucidate its interaction with myosin. In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding drug-protein interactions at an atomic level, providing insights that can guide rational drug design and optimization.
The Molecular Target: Fast Skeletal Myosin-2
Myosin-2 isoforms are hexameric proteins composed of two heavy chains, two essential light chains, and two regulatory light chains. The heavy chain contains the motor domain, which binds to actin and hydrolyzes ATP to generate force and movement.
A critical residue difference between fast skeletal myosin-2 and other myosin isoforms, such as cardiac myosin, has been identified as the basis for the selective inhibition by MPH-220.[2] In human fast skeletal myosin isoforms, a leucine (B10760876) residue is present at the beginning of the HP-helix, whereas other human myosin-2 isoforms contain a phenylalanine at this position.[2] This single amino acid variation is a key determinant of MPH-220's specificity.
In Silico Modeling of the this compound-Myosin Interaction
Computational modeling plays a pivotal role in understanding the structural basis of this compound's selective inhibition of fast skeletal myosin. The primary methodologies employed are molecular docking and molecular dynamics simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies were performed to investigate its binding to the blebbistatin-binding cavity of the myosin motor domain.[2]
A generalized protocol for docking a small molecule like this compound to a myosin motor domain is as follows:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target myosin motor domain from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate the 3D structure of the this compound ligand and optimize its geometry. Assign rotatable bonds.
-
-
Binding Site Definition:
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.[4]
-
Run the docking simulation to generate a series of possible binding poses for the ligand.
-
Score the generated poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system. These simulations can be used to assess the stability of the docked pose and to study conformational changes in the protein upon ligand binding.
A typical workflow for an MD simulation of the this compound-myosin complex is outlined below:
-
System Setup:
-
Use the best-docked pose of the this compound-myosin complex as the starting structure.
-
Solvate the complex in a water box (e.g., using the TIP3P water model) and add ions (e.g., NaCl) to neutralize the system and mimic physiological ionic strength.[5]
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps at constant temperature and pressure to allow the solvent molecules to relax around the solute.
-
-
Production Run:
-
Perform the production MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to observe the dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation).
-
Investigate changes in protein conformation and intermolecular interactions over time.
-
Data Presentation
The following table summarizes the key quantitative data regarding the inhibitory effects of MPH-220 enantiomers.
| Compound | Target Myosin Isoform | Inhibitory Effect (ATPase Activity) | In Vivo Effect (Force Reduction) |
| (S)-MPH-220 | Fast Skeletal Myosin-2 | High | ~70% reduction in hindleg force |
| This compound | Fast Skeletal Myosin-2 | Significantly lower than (S)-enantiomer | ~4-fold weaker force relaxation than (S)-enantiomer |
| Racemic MPH-220 | Fast Skeletal Myosin-2 | Moderate | ~40% reduction in hindleg force |
| MPH-220 (enantiomer not specified) | Cardiac Myosin | No inhibition at high concentrations | Not applicable |
| MPH-220 (enantiomer not specified) | Smooth Muscle Myosin-2 | No inhibition at high concentrations | Not applicable |
Data synthesized from reference[2].
Visualization of Workflows and Pathways
In Silico Drug Discovery Workflow
Caption: A generalized workflow for the in silico discovery and optimization of myosin inhibitors.
Myosin ATPase Cycle and Inhibition
Caption: The myosin ATPase cycle and the proposed mechanism of inhibition by MPH-220.
Conclusion
The in silico modeling of the this compound and myosin interaction has provided critical insights into the molecular basis of its selective inhibition of fast skeletal myosin-2. These computational approaches, including molecular docking and molecular dynamics simulations, have not only elucidated the binding mode of the inhibitor but have also highlighted the structural features of the myosin motor domain that can be exploited for the design of next-generation selective myosin modulators. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of targeting myosin in various disease contexts.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A therapeutic leap: how myosin inhibitors moved from cardiac interventions to skeletal muscle myopathy solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of binding pocket structure and dynamics in cardiac and skeletal myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of cardiac actomyosin transforming from rigor state to post-rigor state - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MPH-220: A Technical Overview of a Selective Skeletal Muscle Myosin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MPH-220 is the inactive enantiomer of the novel, orally active, and selective small-molecule inhibitor of fast skeletal muscle myosin-2, MPH-220. The active (S)-enantiomer has demonstrated potential as a therapeutic agent for conditions characterized by muscle spasticity and stiffness, such as post-stroke spasticity. This technical guide provides a comprehensive overview of the available information on this compound and its active counterpart, MPH-220, including their chemical properties, mechanism of action, and preclinical data. The information is based on the seminal research published in the journal Cell by Gyimesi et al. in 2020.[1][2]
Chemical Identification and Properties
The chemical identity of the racemic MPH-220 and its stereoisomers is crucial for research and development. While this compound is the inactive form, understanding its properties is essential for chiral separation and analysis.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number (Racemic MPH-220) | 2649776-79-2[3][4] |
| IUPAC Name (MPH-220, (S)-enantiomer) | (9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one[4] |
| Molecular Formula | C20H21N3O3S[4] |
| Molecular Weight | 383.46 g/mol [4] |
Mechanism of Action: Selective Inhibition of Fast Skeletal Muscle Myosin-2
MPH-220 exerts its muscle-relaxant effects through a highly selective, direct inhibition of fast skeletal muscle myosin-2 isoforms.[1][5][6] This selectivity is a key differentiator from other muscle relaxants that act on the central nervous system and often cause undesirable side effects.
The mechanism of selective inhibition can be summarized as follows:
-
Binding Site: MPH-220 binds to the blebbistatin-binding pocket of the myosin motor domain.[6][7]
-
Key Amino Acid Interaction: The selectivity of MPH-220 for fast skeletal muscle myosin over cardiac and smooth muscle myosins is attributed to a single amino acid difference. Fast skeletal myosins possess a leucine (B10760876) residue at a critical position within the binding pocket, whereas other myosin isoforms have a phenylalanine at the corresponding position.[6][7]
-
Steric Hindrance: The morpholine (B109124) ring of MPH-220 forms a favorable interaction with the leucine residue in fast skeletal muscle myosin. In contrast, the bulkier phenylalanine in other myosin isoforms creates steric hindrance, preventing effective binding of MPH-220.[7][8]
-
Inhibition of ATPase Activity: By binding to the myosin motor domain, MPH-220 inhibits the actin-activated ATPase activity of fast skeletal muscle myosin-2.[6] This enzymatic activity is essential for the cross-bridge cycling that powers muscle contraction.
-
Muscle Relaxation: The inhibition of ATPase activity leads to a reduction in the force generated by fast skeletal muscle fibers, resulting in muscle relaxation.
The signaling pathway can be visualized as a direct inhibition of the final effector protein in muscle contraction.
Preclinical Data
Preclinical studies in animal models have demonstrated the efficacy and safety profile of MPH-220.
In Vivo Efficacy in a Rat Model of Spasticity
Oral administration of MPH-220 has been shown to improve gait in rats with brain injury-induced spasticity.
| Parameter | Value | Reference |
| Animal Model | Rat with brain injury | [3] |
| Dose | 15 mg/kg | [3] |
| Route of Administration | Oral | [3] |
| Outcome | Improved gait function | [3] |
In Vivo Muscle Force Reduction
MPH-220 has been shown to reduce skeletal muscle force in a dose-dependent manner without significant cardiovascular effects.
| Parameter | Value | Reference |
| Animal Model | Anesthetized rats | [3][4] |
| Dose Range | 25-30 mg/kg | [3][4] |
| Route of Administration | Intraperitoneal or Oral Gavage | [3][4] |
| Outcome | Reduced skeletal muscle force | [3][4] |
Experimental Protocols
The following is a summary of the key experimental protocols as described in the primary literature. For complete details, refer to the original publication by Gyimesi et al. (2020) in Cell.
Actin-Activated ATPase Activity Assay
This assay is fundamental to determining the inhibitory activity of MPH-220 on different myosin isoforms.
Methodology:
-
Protein Purification: Isolate and purify fast skeletal, cardiac, and smooth muscle myosin-2 isoforms.
-
Reaction Mixture: Prepare a reaction buffer containing purified myosin, F-actin, and ATP.
-
Inhibitor Addition: Add a range of concentrations of MPH-220 to the reaction mixture.
-
Phosphate Detection: At specific time points, quench the reaction and measure the amount of inorganic phosphate released using a colorimetric assay (e.g., malachite green).
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of MPH-220 concentration to determine the half-maximal inhibitory concentration (IC50).
In Vivo Spasticity Model
This protocol outlines the assessment of MPH-220's efficacy in a relevant animal model of spasticity.
Methodology:
-
Model Induction: Induce a focal ischemic brain injury in rats to mimic stroke-induced spasticity.
-
Post-Injury Recovery: Allow the animals to recover and for spasticity to develop over a defined period.
-
Drug Administration: Administer a single oral dose of MPH-220 or a vehicle control.
-
Gait Analysis: At various time points post-administration, assess the animals' gait using an automated gait analysis system.
-
Data Analysis: Quantify various gait parameters to evaluate the effect of MPH-220 on motor function and spasticity.
Conclusion
This compound is the inactive enantiomer of a promising drug candidate that selectively targets fast skeletal muscle myosin-2. The active (S)-enantiomer, MPH-220, has demonstrated a clear mechanism of action and preclinical efficacy in reducing muscle spasticity without the central nervous system side effects common to other muscle relaxants. The high selectivity of MPH-220 represents a significant advancement in the potential treatment of conditions involving muscle hypertonia and stiffness. Further research and clinical development of the active (S)-enantiomer are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single Residue Variation in Skeletal Muscle Myosin Enables Direct and Selective Drug Targeting for Spasticity and Muscle Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MPH-220 | Myosin | 2649776-79-2 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro ATPase Assay for (R)-MPH-220
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MPH-220 is the R(+) enantiomer of the selective fast skeletal muscle myosin II inhibitor, MPH-220. Its counterpart, the S(-) enantiomer, has been identified as a potent inhibitor of the ATPase activity of fast skeletal muscle myosin II, leading to muscle relaxation. This application note provides a detailed protocol for an in vitro ATPase assay to characterize the inhibitory activity of this compound on its target protein. The protocol is designed to be adaptable for determining key inhibitory metrics such as IC50 values.
Introduction
Myosins are a superfamily of motor proteins that play a critical role in muscle contraction and other motility processes by converting the chemical energy from ATP hydrolysis into mechanical force. Specifically, fast skeletal muscle myosin II is responsible for rapid, forceful contractions in skeletal muscles. This compound is an enantiomer of a compound designed to selectively inhibit this specific myosin isoform. The S(-) enantiomer of MPH-220 has been shown to bind to the blebbistatin-binding pocket of the myosin motor domain, effectively uncoupling ATP hydrolysis from the actin-myosin cross-bridge cycle and thereby inducing muscle relaxation.[1][2]
Understanding the inhibitory potential of the (R)-enantiomer is crucial for stereospecific drug development and for fully characterizing the structure-activity relationship of this class of inhibitors. An in vitro ATPase assay is a fundamental biochemical tool to directly measure the effect of a compound on the enzymatic activity of its target. This document outlines a robust protocol for such an assay tailored to investigating this compound.
Data Presentation
| Compound | Effect on Hindleg Isometric Force | Notes |
| S(-)-MPH-220 | ~70% reduction in a concentration-dependent manner | The active enantiomer, demonstrating significant inhibitory properties.[1] |
| Racemic MPH-220 | Maximum of 40% reduction | The presence of the less active (R)-enantiomer reduces the overall efficacy.[1] |
| This compound | Drastically less effective than the S(-) enantiomer | Expected to have significantly lower or no inhibitory activity on myosin ATPase.[1] |
Experimental Protocol: In Vitro Myosin ATPase Assay
This protocol is designed to measure the actin-activated ATPase activity of purified fast skeletal muscle myosin II in the presence of varying concentrations of this compound. The assay quantifies the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (B84403) (Pi) released.
Materials and Reagents:
-
Purified fast skeletal muscle myosin II (rabbit psoas muscle is a common source)
-
Actin, purified
-
This compound stock solution (in DMSO)
-
ATP stock solution
-
Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM DTT, 1 mM EGTA
-
Malachite Green Reagent (for colorimetric detection of phosphate)
-
Phosphate Standard solution
-
96-well microplates
-
Incubator/water bath
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of actin and myosin in the assay buffer. The optimal concentrations should be determined empirically but a starting point is typically in the low micromolar range for actin and nanomolar range for myosin.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
Actin-myosin mixture
-
-
Include control wells:
-
No inhibitor control: Contains the actin-myosin mixture with DMSO.
-
No enzyme control (blank): Contains all components except the myosin.
-
Positive control (optional): Use S(-)-MPH-220 or a known myosin inhibitor like blebbistatin.
-
-
-
Initiation of Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the ATPase reaction by adding a pre-determined concentration of ATP to all wells. The final ATP concentration should be close to the Km of the myosin for ATP, if known, or in the low millimolar range.
-
-
Incubation:
-
Incubate the plate at the chosen temperature for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Allow the color to develop for the recommended time (typically 10-20 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Generate a phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate.
-
Calculate the rate of ATP hydrolysis for each concentration of this compound.
-
Plot the ATPase activity as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value, if applicable.
-
Visualizations
Caption: Workflow for the in vitro myosin ATPase assay.
Caption: Mechanism of myosin ATPase inhibition by this compound.
References
Application Notes and Protocols for Testing (R)-MPH-220 Efficacy in an In Vivo Spasticity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of upper motor neuron lesions resulting from conditions such as stroke, spinal cord injury, multiple sclerosis, and cerebral palsy. Current therapeutic strategies often involve centrally acting muscle relaxants, which can be associated with significant side effects including sedation and cognitive impairment.[1][2][3] A promising alternative approach is the direct modulation of skeletal muscle contractility.
(R)-MPH-220 is the less active enantiomer of MPH-220, a novel, first-in-class small molecule that selectively inhibits the ATPase activity of fast skeletal myosin-2 isoforms.[1][4] Its mechanism of action is independent of the central nervous system, offering the potential for targeted muscle relaxation without the common adverse effects of centrally acting agents.[1][2][3] The more active enantiomer, S(-)-MPH-220, has demonstrated significant efficacy in reducing muscle force and improving motor function in preclinical models of spasticity.[1][2] These application notes provide a detailed protocol for evaluating the efficacy of this compound in a rat model of spasticity, with the understanding that the S(-) enantiomer is expected to show greater potency.
Preclinical In Vivo Spasticity Models
A variety of animal models can be utilized to induce spasticity and evaluate the efficacy of therapeutic agents. The choice of model often depends on the specific research question and the clinical condition being mimicked. Common models include:
-
Electrically-Induced Models: These models use electrical stimulation to induce reproducible muscle spasms, allowing for precise control over the frequency and intensity of contractions. They are particularly useful for acute efficacy studies and dose-response evaluations.[1]
-
Chemically-Induced Models: Agents like strychnine (B123637) or tetanus toxin can be used to induce muscle spasms by disrupting neuromuscular transmission. These models are valuable for investigating specific pathological pathways.[1]
-
Trauma or Injury-Induced Models: Surgical or mechanical interventions, such as spinal cord injury or targeted brain injury, can create models that closely mimic the pathophysiology of clinical spasticity.[1]
-
Genetic Models: Certain mouse strains, such as the "spa" mouse, have hereditary mutations that result in spasticity and can be used for chronic studies.[5][6]
For the evaluation of this compound, a trauma-induced model, specifically a rat model of spastic cerebral palsy, is recommended as it has been previously utilized to demonstrate the efficacy of the active enantiomer of MPH-220.[1]
Efficacy Evaluation of this compound in a Rat Model of Spastic Cerebral Palsy
This protocol outlines the key steps for assessing the efficacy of this compound in a rat model of spasticity induced by targeted ethanol (B145695) injection into the brain, a method that creates a reproducible spastic phenotype.[2]
Experimental Workflow
Detailed Experimental Protocols
1. Animal Model Induction: Spastic Cerebral Palsy Rat Model
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[2]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) following institutional guidelines.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the pyramidal tract.
-
Slowly inject a small volume of ethanol (e.g., 10 µL) into the targeted brain region to induce a lesion.[2]
-
Control animals should undergo a sham surgery involving the insertion of the microsyringe without injection.
-
-
Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for a designated period (e.g., 7-14 days) for the spastic phenotype to develop.
2. Drug Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., an aqueous solution with a solubilizing agent like sulfobutyl ether-β-cyclodextrin (SBECD)).
-
Dosing: Administer this compound or the vehicle control via oral gavage. Dose-response studies are recommended to determine the optimal therapeutic dose.
3. Efficacy Assessment
A combination of behavioral and electrophysiological tests should be employed to provide a comprehensive assessment of anti-spasticity effects.
-
Behavioral Assessments:
-
Open Field Test: To assess general locomotor activity and identify any sedative effects of the compound.
-
Rotarod Test: To evaluate motor coordination and balance.[7]
-
Gait Analysis (e.g., CatWalk™ system): Provides quantitative data on various gait parameters, such as stride length, paw pressure, and inter-limb coordination, which are often impaired in spastic animals.[5]
-
-
Electrophysiological Assessment:
-
Hoffmann (H)-Reflex: The H-reflex is a monosynaptic reflex analogous to the human stretch reflex and is a reliable measure of motoneuron excitability, which is typically enhanced in spasticity.[8] A reduction in the H-reflex amplitude following treatment with this compound would indicate a decrease in spinal reflex hyperexcitability.
-
Signaling Pathway of MPH-220 Action
Data Presentation
Quantitative data from the efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Behavioral Assessment Data
| Treatment Group | Open Field (Total Distance, cm) | Rotarod (Latency to Fall, s) | Gait Parameter (e.g., Stride Length, cm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Electrophysiological Assessment Data
| Treatment Group | H-Reflex Amplitude (mV) | Hmax/Mmax Ratio |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM |
Conclusion
This application note provides a comprehensive framework for the in vivo evaluation of this compound's efficacy as an anti-spasticity agent. By utilizing a clinically relevant animal model and a combination of robust behavioral and electrophysiological outcome measures, researchers can effectively assess the therapeutic potential of this novel, peripherally acting muscle relaxant. Given that the S(-) enantiomer of MPH-220 is the more potent form, it is crucial to consider this in the interpretation of results for this compound and for future drug development efforts. The direct targeting of skeletal myosin by MPH-220 represents a significant advancement in the potential treatment of spasticity, offering the prospect of effective symptom relief without the central nervous system side effects that limit the utility of current medications.[1][2][3]
References
- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New dimensions in the treatment of muscle spasticity after stroke and nervous system defects | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Isometric Muscle Force Following (R)-MPH-220 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MPH-220 is a novel, selective inhibitor of fast skeletal myosin-2 isoforms, developed as a potential therapeutic for muscle spasticity and stiffness.[1][2][3] Unlike conventional muscle relaxants that act on the central nervous system, this compound directly targets the contractile machinery of skeletal muscle.[1] This direct mechanism of action promises effective muscle relaxation without the common neurological and cardiovascular side effects associated with other treatments.[1][2] Preclinical studies have demonstrated that orally administered this compound effectively reduces skeletal muscle force in a dose-dependent manner in living animals, with effects lasting for over 10 hours.[4][5]
These application notes provide detailed protocols for measuring isometric muscle force after the administration of this compound, offering methodologies for both in vivo and ex vivo preparations. Accurate and reproducible measurement of muscle contractile function is a critical endpoint for assessing the efficacy of pharmacological agents like this compound.[6]
Mechanism of Action of this compound
This compound's therapeutic effect stems from its direct inhibition of myosin, the motor protein responsible for muscle contraction. This avoids interference with the nervous system, a significant advantage over many existing muscle relaxants.[1][7]
References
- 1. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single Residue Variation in Skeletal Muscle Myosin Enables Direct and Selective Drug Targeting for Spasticity and Muscle Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. treat-nmd.org [treat-nmd.org]
- 7. researchgate.net [researchgate.net]
Application Note: Caco-2 Permeability Assay for Predicting Oral Bioavailability of (R)-MPH-220
Abstract
Oral bioavailability is a critical determinant of a drug candidate's success. The Caco-2 cell permeability assay is a robust in vitro model that is widely accepted by regulatory agencies for predicting the intestinal absorption of chemical compounds.[1][2] This application note provides a detailed protocol for assessing the permeability of a novel compound, (R)-MPH-220, using the Caco-2 monolayer model. The method described herein measures bidirectional transport to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER), which are key indicators of passive diffusion and active transport mechanisms.[1][3] All data is presented in a structured format for clarity, and workflows are visualized to guide researchers through the experimental process.
Introduction
The human colon adenocarcinoma cell line, Caco-2, serves as a valuable tool in drug discovery.[1][4] When cultured on semi-permeable filter supports, Caco-2 cells differentiate over approximately 21 days to form a polarized monolayer with tight junctions and microvilli, morphologically and functionally resembling the enterocytes of the small intestine.[5] This model expresses a variety of clinically relevant transport proteins, including uptake transporters and efflux pumps like P-glycoprotein (P-gp), making it suitable for investigating mechanisms of drug absorption and efflux.[1][4]
The primary metric obtained from this assay is the apparent permeability coefficient (Papp), calculated from the rate of compound flux across the cell monolayer.[3] By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.[3] This information is crucial for classifying compounds according to the Biopharmaceutics Classification System (BCS) and for predicting their in vivo oral absorption.[6] This note details the application of this assay to characterize the investigational compound this compound.
Experimental Workflow Diagram
The overall workflow for the Caco-2 permeability assay is depicted below, from initial cell culture to final data analysis.
Caption: Caco-2 Permeability Assay Experimental Workflow.
Materials and Reagents
-
Cell Line: Caco-2 cells (ATCC® HTB-37™), passages 30-45.[6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Transwell® Inserts: 24-well format, 0.4 µm pore size, polycarbonate membrane.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Test Compound: this compound (10 mM stock in DMSO).
-
Control Compounds:
-
Analytical Equipment: LC-MS/MS system, EVOM2™ Voltohmmeter with STX2 "chopstick" electrodes.
Detailed Experimental Protocols
Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in T-75 flasks at 37°C, 5% CO₂, and 95% relative humidity.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.[9]
-
For experiments, detach cells using Trypsin-EDTA. Resuspend cells in culture medium and determine cell density.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².[10]
-
Culture the cells on the inserts for 21-25 days to allow for full differentiation, changing the medium in both apical and basolateral compartments every other day.
Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before the experiment, measure the TEER of each well using an EVOM2™ Voltohmmeter.[11]
-
Allow the plates to equilibrate to room temperature for at least 30 minutes before measurement.[12]
-
Subtract the resistance of a blank, cell-free insert from each reading.
-
Only use monolayers with a TEER value >250 Ω·cm² for the transport study.[13]
-
-
Lucifer Yellow Permeability Assay:
-
After the transport experiment, assess paracellular permeability by adding Lucifer Yellow (100 µM) to the apical wells and incubating for 1 hour.
-
Measure the fluorescence in the basolateral compartment.
-
Calculate the percentage of Lucifer Yellow leakage. Monolayers are considered intact if the leakage is <1%.
-
Bidirectional Transport Assay
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (HBSS).
-
Equilibrate the cells in transport buffer for 30 minutes at 37°C.
-
Prepare dosing solutions of this compound and control compounds (Propranolol, Atenolol) at a final concentration of 10 µM in transport buffer. The final DMSO concentration should be ≤1%.
-
For Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
For Basolateral to Apical (B→A) Transport:
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C on an orbital shaker for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver compartments for LC-MS/MS analysis.
Data Analysis and Presentation
Calculation of Apparent Permeability (Papp)
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:[3]
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt: The rate of drug appearance in the receiver compartment (mol/s).
-
A: The surface area of the membrane (cm²).
-
C₀: The initial concentration of the drug in the donor compartment (mol/cm³).
Calculation of Efflux Ratio (ER)
The efflux ratio is calculated to determine if the compound is a substrate of active efflux transporters:[3]
ER = Papp (B→A) / Papp (A→B)
An ER > 2 is indicative of active efflux.[14]
Data Tables
Hypothetical data for this compound is provided for illustrative purposes.
Table 1: Experimental Conditions and Quality Control
| Parameter | Value |
|---|---|
| Cell Line | Caco-2 (ATCC® HTB-37™) |
| Passage Number | 35 |
| Seeding Density | 6 x 10⁴ cells/cm² |
| Differentiation Time | 22 days |
| TEER Acceptance | >250 Ω·cm² |
| Lucifer Yellow Leakage | <1% |
| Test Compound Conc. | 10 µM |
| Incubation Time | 120 minutes |
| pH of Transport Buffer | 7.4 |
Table 2: Bidirectional Permeability Results for this compound and Controls
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
|---|---|---|---|---|
| Propranolol | A→B | 22.5 ± 1.8 | 0.95 | High |
| (High Permeability) | B→A | 21.4 ± 2.1 | ||
| Atenolol | A→B | 0.4 ± 0.1 | 1.1 | Low |
| (Low Permeability) | B→A | 0.44 ± 0.2 | ||
| This compound | A→B | 5.7 ± 0.6 | 3.1 | Moderate |
| | B→A | 17.7 ± 1.5 | | |
Interpretation and Logical Classification
The classification of a compound's permeability and potential for active transport follows a logical decision tree based on the experimental results.
Caption: Data Interpretation Flowchart for Permeability Classification.
Interpretation for this compound:
Based on the hypothetical data in Table 2:
-
The Papp (A→B) value of 5.7 x 10⁻⁶ cm/s places this compound in the moderate permeability category.[14] It is more permeable than the low-permeability control (Atenolol) but less permeable than the high-permeability control (Propranolol).
-
The Efflux Ratio of 3.1 is greater than 2, strongly suggesting that this compound is a substrate for active efflux transporters, such as P-gp.[14] This active efflux likely limits its net absorptive transport, resulting in a lower A→B permeability than would be expected based on its physicochemical properties alone.
Conclusion
The Caco-2 permeability assay provides critical insights into the potential for oral absorption of drug candidates. The protocol detailed here, when applied to the novel compound this compound, suggests it has moderate passive permeability that is significantly limited by active efflux. This finding is vital for guiding further drug development efforts, including formulation strategies or structural modifications to overcome efflux and improve oral bioavailability. The combination of quantitative data and clear visualization workflows makes this a reliable method for preclinical drug characterization.
References
- 1. enamine.net [enamine.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 2.7. Measurement of the Electrical Resistance of Caco-2 Cell Layers [bio-protocol.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Method Validation | Bienta [bienta.net]
Application Notes and Protocols: (R)-MPH-220 in Preclinical Stroke Models
Initial Search and Information Gap
An extensive search of publicly available scientific literature and databases was conducted to gather information regarding the use of a compound designated as "(R)-MPH-220" in preclinical models of stroke. This comprehensive search, however, did not yield any specific data, experimental protocols, or published studies related to a substance with this identifier.
The scientific community relies on published, peer-reviewed research to validate and disseminate findings. In the absence of such documentation for "this compound," it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries as requested. The lack of information could be due to several factors, including:
-
The compound may be in a very early stage of development and has not yet been the subject of published research.
-
The identifier "this compound" may be an internal designation for a compound that is described under a different name in scientific literature.
-
The research may be proprietary and not yet publicly disclosed.
General Framework for Preclinical Stroke Model Research
While specific details for "this compound" are unavailable, this document provides a generalized framework and protocols commonly employed in the preclinical evaluation of potential neuroprotective agents for ischemic stroke. This information is intended to serve as a guide for researchers and drug development professionals on the typical methodologies used in this field.
Commonly Used Preclinical Stroke Models
The selection of an appropriate animal model is crucial for the translational relevance of preclinical stroke research. The most widely used models aim to replicate the pathophysiology of human ischemic stroke.
-
Middle Cerebral Artery Occlusion (MCAO): This is the most common model for inducing focal cerebral ischemia. It can be performed transiently, allowing for reperfusion, or permanently.[1][2] The procedure involves the occlusion of the middle cerebral artery, which supplies blood to a large portion of the cerebral hemisphere.[2]
-
Photothrombotic Stroke: This model uses a photosensitive dye that is injected intravenously. A laser is then used to irradiate a specific cortical area, leading to the formation of a thrombus and subsequent ischemic damage.[2]
-
Thromboembolic Stroke: This model involves the injection of a pre-formed clot to induce an embolic stroke, closely mimicking a common cause of stroke in humans.[2]
Experimental Protocols
Below are generalized protocols for key experiments in preclinical stroke studies. These would need to be adapted and optimized for a specific compound like "this compound."
Middle Cerebral Artery Occlusion (MCAO) in Rodents
Objective: To induce a focal ischemic stroke to evaluate the neuroprotective effects of a test compound.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Monofilament suture (e.g., 4-0 nylon)
-
Heating pad to maintain body temperature
-
Laser Doppler flowmetry (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Insert a monofilament suture into the ICA via an incision in the ECA stump.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler flowmetry, can confirm occlusion.
-
For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover from anesthesia.
Assessment of Infarct Volume
Objective: To quantify the extent of brain injury following ischemic stroke.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At a predetermined time point after stroke induction (e.g., 24 or 48 hours), euthanize the animal.
-
Perfuse the brain with cold PBS.
-
Carefully remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the infarct volume, often corrected for edema, using the following formula:
-
Corrected Infarct Volume = [Volume of contralateral hemisphere – (Volume of ipsilateral hemisphere – Volume of infarct)]
-
Neurological Deficit Scoring
Objective: To assess the functional outcome after stroke.
Materials:
-
A standardized neurological scoring system (e.g., Bederson score, Garcia score).
Procedure:
-
At various time points post-stroke, a blinded observer evaluates the animal's neurological function using a standardized scale.
-
The Bederson score, for example, is a simple and widely used scale:
-
0: No apparent deficit.
-
1: Forelimb flexion.
-
2: Circling towards the paretic side.
-
3: Leaning or falling to the paretic side.
-
4: No spontaneous motor activity.
-
-
Record the scores for each animal at each time point.
Data Presentation
Quantitative data from preclinical stroke studies are typically presented in tables to facilitate comparison between treatment and control groups.
Table 1: Effect of a Hypothetical Compound on Infarct Volume and Neurological Score
| Treatment Group | N | Infarct Volume (mm³) (Mean ± SEM) | Neurological Score (at 24h) (Median ± IQR) |
| Vehicle Control | 10 | 120 ± 15 | 2.5 ± 0.5 |
| Compound X (10 mg/kg) | 10 | 85 ± 12 | 1.5 ± 0.5 |
| Compound X (30 mg/kg) | 10 | 60 ± 10 | 1.0 ± 0.5 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) are valuable for illustrating experimental designs and potential mechanisms of action.
Caption: A generalized workflow for preclinical evaluation of a neuroprotective compound in a stroke model.
Caption: A hypothetical signaling pathway illustrating the potential neuroprotective mechanisms of a compound.
While the specific compound "this compound" could not be found in the existing scientific literature, the field of preclinical stroke research has well-established models and protocols for evaluating the therapeutic potential of novel neuroprotective agents. The methodologies outlined above provide a foundational understanding of the experimental approaches that would be necessary to characterize the efficacy and mechanism of action of any new compound in the context of ischemic stroke. Researchers are encouraged to consult detailed guidelines, such as those from the Stroke Therapy Academic Industry Roundtable (STAIR), to ensure the rigor and translational potential of their preclinical studies.
References
Application Notes and Protocols: Deep Learning Applications for Movement Analysis with (R)-MPH-220
Assumption Note: The compound "(R)-MPH-220" was not explicitly identified in publicly available literature. Based on the nomenclature, it is strongly presumed that "this compound" refers to d-threo-methylphenidate (d-MPH) , the pharmacologically active (R,R)-enantiomer of methylphenidate. These application notes are based on this assumption.
Introduction
This compound, presumed to be d-threo-methylphenidate, is a central nervous system stimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] By blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[1][2][3] This modulation of catecholaminergic systems can significantly impact motor activity, coordination, and complex behaviors.[4]
Recent advancements in deep learning and computer vision offer unprecedented opportunities for high-resolution, automated analysis of movement patterns in preclinical research.[5][6] Deep learning models can track and classify subtle behavioral phenotypes that may be missed by traditional observational methods or simpler automated tracking systems. This document provides detailed protocols for utilizing deep learning-based movement analysis in rodents treated with this compound to provide a more granular understanding of its pharmacological effects.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the inhibition of DAT and NET.[1][2] This leads to an accumulation of dopamine and norepinephrine in the synapse, prolonging their effects on postsynaptic receptors. The d-threo enantiomer of methylphenidate is significantly more potent in this regard than the l-threo enantiomer.[7][8][9]
Experimental Protocols
This section outlines protocols for assessing the effects of this compound on rodent movement using deep learning-based analysis.
Animal Preparation and Dosing
-
Subjects: Adult male C57BL/6 mice (8-12 weeks old).
-
Housing: Standard housing conditions (12:12 light-dark cycle, ad libitum access to food and water).
-
Acclimation: Acclimate mice to the behavioral testing room for at least 60 minutes prior to testing.
-
Drug Preparation: Dissolve this compound in sterile saline. Prepare fresh on the day of the experiment.
-
Dosing: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before behavioral testing. Dosages should be determined based on preliminary dose-response studies.
Behavioral Assays
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[1][10][11]
-
Apparatus: A square arena (e.g., 50x50 cm) with high walls, made of a non-reflective material.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for 20 minutes.
-
Record the entire session using a high-resolution camera mounted above the arena.
-
Clean the arena thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
The Elevated Plus Maze is used to assess anxiety-like behavior by measuring the animal's exploration of open versus enclosed arms.[7][9][12]
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the session with an overhead camera.
-
Clean the maze between trials.
-
The Rotarod test assesses motor coordination and balance.[4][13]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Training: Acclimate mice to the rotarod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes for 2-3 days prior to testing.
-
Testing:
-
Place the mouse on the accelerating rod (e.g., 4 to 40 RPM over 5 minutes).
-
Record the latency to fall or until the mouse completes a full passive rotation.
-
Conduct three trials with a 15-minute inter-trial interval.
-
Video record the trials for detailed postural analysis.
-
-
Deep Learning-Based Movement Analysis Workflow
The following workflow outlines the steps for analyzing the recorded behavioral data using deep learning.
Pose Estimation with DeepLabCut
DeepLabCut is a powerful tool for markerless pose estimation of user-defined body parts.[5][6]
-
Project Creation: Create a new DeepLabCut project and import the recorded videos.
-
Frame Extraction: Extract a set of frames from the videos for manual labeling.
-
Manual Labeling: Label key body parts (e.g., nose, ears, paws, tail base) on the extracted frames.
-
Model Training: Train a deep neural network on the labeled frames.
-
Video Analysis: Use the trained network to analyze all videos and extract the coordinates of the labeled body parts for each frame.
Behavioral Classification
The pose estimation data can be used to train machine learning models to classify specific behaviors.
-
Feature Extraction: From the time-series of body part coordinates, derive kinematic features such as velocity, acceleration, joint angles, and body elongation.
-
Behavioral Annotation: Manually score a subset of the video data for specific behaviors (e.g., walking, rearing, grooming, turning).
-
Classifier Training: Train a supervised machine learning model (e.g., a random forest or support vector machine) using the extracted features and manual annotations.
-
Automated Classification: Apply the trained classifier to the entire dataset to automatically label behaviors.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Open Field Test - Locomotor and Exploratory Metrics
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Total Distance Traveled (cm) | |||
| Average Velocity (cm/s) | |||
| Time Spent in Center Zone (s) | |||
| Frequency of Center Zone Entries | |||
| Time Spent Rearing (s) | |||
| Frequency of Rearing | |||
| Time Spent Grooming (s) | |||
| Frequency of Grooming |
Table 2: Elevated Plus Maze - Anxiety-Related Metrics
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Time in Open Arms (s) | |||
| Percentage of Time in Open Arms | |||
| Open Arm Entries | |||
| Percentage of Open Arm Entries | |||
| Closed Arm Entries | |||
| Head Dips | |||
| Stretched-Attend Postures |
Table 3: Rotarod Test - Motor Coordination Metrics
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Trial 1 Latency to Fall (s) | |||
| Trial 2 Latency to Fall (s) | |||
| Trial 3 Latency to Fall (s) | |||
| Average Latency to Fall (s) | |||
| Speed at Fall (RPM) | |||
| Number of Passive Rotations |
Conclusion
The integration of deep learning-based movement analysis provides a powerful and high-throughput method for dissecting the behavioral effects of psychoactive compounds like this compound. By moving beyond traditional summary metrics to a detailed classification of behavioral repertoires, researchers can gain deeper insights into the nuanced effects of this compound on motor control, anxiety, and exploratory behavior. These detailed protocols provide a framework for conducting such studies in a reproducible and rigorous manner.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethylphenidate - Wikipedia [en.wikipedia.org]
- 12. Biochemical and behavioral characterization of novel methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing and Administration of (R)-MPH-220 in Animal Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer
Initial searches for preclinical animal studies specifically investigating "(R)-MPH-220" did not yield specific data on its dosing and administration. The following application notes and protocols are therefore based on general principles and common practices in rodent studies for compounds with similar expected characteristics. Researchers should adapt these guidelines based on the specific physicochemical properties of this compound and in strict accordance with their institutional animal care and use committee (IACUC) regulations.
Introduction
These application notes provide a framework for the dosing and administration of the investigational compound this compound in common laboratory animal models, such as mice and rats. The protocols outlined below are intended to serve as a starting point for study design and are not exhaustive. All personnel must be adequately trained in the described techniques to ensure animal welfare and data integrity.
Quantitative Data Summary
As no specific studies on this compound were identified, the following tables present generalized dosing and administration parameters for small molecules in rodent models. These values should be considered as initial estimates and must be refined through dose-range finding studies.
Table 1: General Dosing Parameters for this compound in Rodent Models
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) |
| Route of Administration | Oral (PO), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | Oral (PO), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) |
| Typical Dose Range (mg/kg) | 1 - 50 | 1 - 50 |
| Dosing Frequency | Once daily (QD) to twice daily (BID) | Once daily (QD) to twice daily (BID) |
| Vehicle/Formulation | Saline, PBS, 5% DMSO/95% Saline, 10% Solutol/90% Water | Saline, PBS, 5% DMSO/95% Saline, 10% Solutol/90% Water |
Table 2: Recommended Administration Volumes and Needle Gauges for Mice
| Route | Maximum Volume | Needle Gauge |
| Intravenous (IV) | 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | 2.0 mL | 25-27 G |
| Subcutaneous (SC) | 1.0 mL | 25-27 G |
| Oral (PO) - Gavage | 0.5 mL | 20-22 G (gavage needle) |
Table 3: Recommended Administration Volumes and Needle Gauges for Rats
| Route | Maximum Volume | Needle Gauge |
| Intravenous (IV) | 1.0 mL | 23-25 G |
| Intraperitoneal (IP) | 5.0 mL | 23-25 G |
| Subcutaneous (SC) | 2.0 mL | 23-25 G |
| Oral (PO) - Gavage | 2.5 mL | 18-20 G (gavage needle) |
Experimental Protocols
Formulation of this compound
Objective: To prepare a homogenous and stable formulation of this compound suitable for the chosen route of administration.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a custom formulation)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (if necessary)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure complete dissolution.
-
If the compound does not readily dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Measure the pH of the final solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5).
-
For parenteral routes (IV, IP, SC), sterilize the final formulation by passing it through a 0.22 µm sterile filter.
-
Store the formulation according to its stability profile, protecting it from light and extreme temperatures.
Administration of this compound
Objective: To accurately administer the formulated this compound to the experimental animals via the specified route.
General Considerations:
-
All procedures should be performed in a clean and quiet environment to minimize stress to the animals.
-
Animals should be properly restrained using appropriate techniques for each administration route.
-
The injection site should be cleaned with an appropriate antiseptic (e.g., 70% ethanol).
-
Monitor the animals for any adverse reactions during and after administration.
3.2.1. Oral Administration (Gavage)
Procedure:
-
Select the appropriate size gavage needle for the animal (mouse or rat).
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Draw the correct volume of the this compound formulation into a syringe attached to the gavage needle.
-
Gently restrain the animal and introduce the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.
-
Advance the needle smoothly until the pre-measured length is reached.
-
Slowly dispense the formulation.
-
Carefully withdraw the gavage needle.
3.2.2. Intravenous (IV) Administration (Tail Vein)
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer that allows access to the tail.
-
Draw the correct volume of the sterile this compound formulation into a syringe with an appropriate gauge needle.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm the needle is in the vein (a flash of blood should be visible in the hub of the needle).
-
Slowly inject the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
3.2.3. Intraperitoneal (IP) Administration
Procedure:
-
Restrain the animal to expose the abdomen.
-
Tilt the animal slightly with its head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the formulation.
-
Withdraw the needle.
3.2.4. Subcutaneous (SC) Administration
Procedure:
-
Gently pinch a fold of skin on the animal's back, between the shoulder blades.
-
Insert the needle into the base of the tented skin.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the formulation.
-
Withdraw the needle and gently massage the area to aid in dispersal.
Visualizations
Caption: General experimental workflow for in vivo studies.
Techniques for Studying (R)-MPH-220 Pharmacokinetics: Application Notes and Protocols
Introduction
MPH-220 is a selective inhibitor of fast skeletal muscle myosin-2, with its enantiomers exhibiting different pharmacological activities. The (S)(-) enantiomer is significantly more effective in reducing muscle force than the (R)(+) enantiomer, (R)-MPH-220.[1] Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial for drug development. These application notes provide detailed protocols for the analytical quantification, in vitro metabolism, and in vivo pharmacokinetic assessment of this compound.
Application Notes
Analytical Methodologies for this compound Quantification
The accurate quantification of this compound in biological matrices is fundamental to pharmacokinetic studies. Due to the stereoselective nature of drug metabolism and action, an enantioselective analytical method is required.[2]
Recommended Technique: Chiral High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
-
Principle: Chiral HPLC utilizes a stationary phase with a chiral selector that differentially interacts with the enantiomers of MPH-220, allowing for their separation. Mass spectrometry provides sensitive and specific detection and quantification.
-
Sample Preparation: Biological samples (plasma, urine, tissue homogenates) typically require protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte.
-
Instrumentation: A high-performance liquid chromatography system equipped with a chiral column (e.g., cellulose (B213188) or amylose-based) coupled to a triple quadrupole mass spectrometer.
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), and stability according to regulatory guidelines.
In Vitro Pharmacokinetic Studies
In vitro methods are essential for predicting the metabolic fate of this compound in vivo. These studies help identify potential metabolic pathways and inter-species differences in metabolism.
-
Metabolic Stability in Liver Microsomes: This assay determines the intrinsic clearance of this compound by drug-metabolizing enzymes, primarily cytochrome P450s, in the liver.[3][4]
-
Metabolite Identification in Hepatocytes: Incubating this compound with hepatocytes from different species (e.g., human, rat, mouse) allows for the identification of major and minor metabolites in a more complete cellular system.[5]
-
Plasma Protein Binding: This assay determines the fraction of this compound that binds to plasma proteins, which influences its distribution and availability to target tissues.[5][6]
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.
-
Animal Model: Sprague-Dawley rats are a commonly used model for initial pharmacokinetic studies.
-
Drug Administration: this compound can be administered via various routes, including oral (p.o.) and intravenous (i.v.), to assess bioavailability and clearance.
-
Sample Collection: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. Urine and feces can also be collected to assess excretion pathways. Tissue samples can be collected at the end of the study to determine tissue distribution.[7]
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and structured tables.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.2 | 15.3 |
| Rat | 33.8 | 20.5 |
| Mouse | 25.1 | 27.6 |
| Dog | 18.9 | 36.7 |
| Monkey | 58.6 | 11.8 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg oral administration)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 |
| Tmax (Time to Cmax) | h | 1.5 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 4200 |
| t½ (Elimination Half-life) | h | 3.8 |
| CL/F (Apparent Oral Clearance) | L/h/kg | 2.4 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 13.1 |
Experimental Protocols
Protocol 1: Chiral HPLC-MS Method for this compound Quantification in Rat Plasma
-
Sample Preparation:
-
To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: Isocratic mixture of hexane (B92381) and isopropanol (B130326) with a suitable modifier (e.g., diethylamine).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol 2: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
-
Incubation Mixture Preparation:
-
Prepare a solution of this compound (1 µM) in a phosphate (B84403) buffer (pH 7.4).
-
Add rat liver microsomes (0.5 mg/mL protein concentration).
-
-
Reaction Initiation and Termination:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (1 mM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using the validated HPLC-MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
-
Protocol 3: In Vivo Pharmacokinetic Study of this compound in Rats
-
Animal Dosing:
-
Administer this compound (e.g., 10 mg/kg) to a group of rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using the validated HPLC-MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Potential metabolic pathway for this compound.
References
- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low efficacy of the R(+) enantiomer of MPH-220
Technical Support Center: MPH-220 (R)-Enantiomer
Disclaimer: MPH-220 is presented as a hypothetical compound for illustrative purposes. The data, protocols, and troubleshooting advice are based on established principles of chiral pharmacology and analytics for dopamine (B1211576) reuptake inhibitors.
Welcome to the technical support center for MPH-220. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on overcoming the low efficacy of the R(+) enantiomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Lower Than Expected In Vitro Potency of (R)-MPH-220
Question: My experiments show that the this compound enantiomer has significantly lower potency at the dopamine transporter (DAT) compared to the (S)-enantiomer. Is this expected, and how can I confirm my results?
Answer: Yes, it is common for enantiomers of a chiral drug to exhibit different pharmacological activities.[1][2][3][4] One enantiomer (the eutomer) may be responsible for the majority of the desired therapeutic effect, while the other (the distomer) can be less active, inactive, or even contribute to side effects.[5]
To troubleshoot and confirm your findings, follow these steps:
-
Verify Enantiomeric Purity: The first critical step is to confirm the enantiomeric excess (% ee) of your this compound sample. Contamination with the more potent (S)-enantiomer, even in small amounts, can lead to misleading results. Use a validated chiral HPLC or SFC method to determine the precise enantiomeric purity.[6][7][8]
-
Confirm Chemical Identity and Purity: Use techniques like NMR and Mass Spectrometry to confirm the chemical structure and overall purity of your compound. Impurities could interfere with the assay.[8]
-
Re-evaluate Assay Conditions: Ensure your in vitro assay conditions are optimized. For a dopamine reuptake assay, factors like incubation time, temperature, and buffer composition can influence results.[9][10][11]
-
Perform a Full Dose-Response Curve: Generate a full dose-response curve for both the (R) and (S) enantiomers, as well as the racemic mixture. This will provide a clear comparison of their IC50 values and maximal efficacy.
The following table summarizes the expected in vitro binding affinities (Ki) and functional inhibition (IC50) for the enantiomers of MPH-220 at the primary monoamine transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) |
| (S)-MPH-220 | 15 | 50 | >1000 | 25 |
| This compound | 350 | 450 | >2000 | 500 |
| (±)-MPH-220 (Racemate) | 80 | 180 | >1500 | 110 |
Note: Data is hypothetical for illustrative purposes.
Issue 2: Lack of In Vivo Efficacy Despite Moderate In Vitro Activity
Question: The this compound enantiomer shows some activity in my in vitro assays, but it appears completely inactive in my animal models. What could explain this discrepancy?
Answer: This is a common challenge in drug development and can be attributed to differences in pharmacokinetics between the enantiomers.[1][2][3] Even if an enantiomer binds to its target in vitro, it may not reach the target in sufficient concentrations in vivo.
Troubleshooting Steps:
-
Stereoselective Metabolism: The two enantiomers can be metabolized at different rates.[1][12] The (R)-enantiomer might be rapidly cleared by metabolic enzymes (like Cytochrome P450s), preventing it from reaching therapeutic concentrations in the brain.[2][3]
-
Blood-Brain Barrier (BBB) Penetration: The enantiomers may have different abilities to cross the BBB. The (R)-enantiomer could be subject to active efflux from the brain by transporters like P-glycoprotein.
-
Plasma Protein Binding: Differential binding to plasma proteins can affect the free concentration of each enantiomer available to cross the BBB and interact with the target.
To investigate this, conduct a pharmacokinetic study comparing the plasma and brain concentrations of both enantiomers after administering the racemate or the individual isomers to your animal model.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of MPH-220
This protocol describes a method to separate and quantify the (R) and (S) enantiomers of MPH-220 to determine enantiomeric excess (% ee).
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) Column: CHIRALPAK® AD-H (or equivalent polysaccharide-based column)
-
Mobile Phase: n-hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
MPH-220 reference standards (pure R, pure S, and racemic)
-
Test sample of this compound
Method:
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Injections:
-
Inject the racemic mixture to determine the retention times for both (S) and (R) enantiomers and to calculate the resolution factor.
-
Inject the individual pure enantiomers to confirm peak identity.
-
-
Sample Injection: Inject the this compound test sample.
-
Detection: Monitor the eluent at a suitable UV wavelength (e.g., 220 nm).
-
Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100
-
Protocol 2: In Vitro Dopamine Reuptake Inhibition Assay
This assay measures the potency of MPH-220 enantiomers to inhibit the uptake of radiolabeled dopamine ([³H]-DA) into cells expressing the human dopamine transporter (hDAT).[9][10][13]
Materials:
-
HEK293 cells stably expressing hDAT
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]-Dopamine
-
MPH-220 enantiomers (dissolved in DMSO)
-
Known DAT inhibitor for control (e.g., GBR 12909)
-
96-well plates, scintillation fluid, and a microplate scintillation counter
Method:
-
Cell Plating: Plate hDAT-expressing cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound, (S)-MPH-220, or control compounds.
-
Initiate Uptake: Add a fixed concentration of [³H]-Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for 10 minutes at 37°C. This time should be within the linear range of dopamine uptake.[11]
-
Terminate Uptake: Rapidly aspirate the medium and wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]-DA.
-
Cell Lysis & Quantification: Lyse the cells and add scintillation fluid. Count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake from wells containing a high concentration of a known DAT inhibitor.
-
Subtract non-specific uptake from all other values.
-
Plot the percentage of inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action for MPH-220 and the recommended workflow for troubleshooting efficacy issues.
Caption: Mechanism of action for a dopamine reuptake inhibitor like MPH-220.
Caption: Troubleshooting workflow for low enantiomer efficacy.
Caption: Decision tree for diagnosing the cause of low efficacy.
References
- 1. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Species-specific differences in myosin isoforms for (R)-MPH-220 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-MPH-220, a selective inhibitor of fast skeletal muscle myosin-2. The information is tailored for scientists in drug development and related fields, with a focus on navigating the complexities arising from species-specific differences in myosin isoforms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the active R-isomer of MPH-220, an orally active and selective inhibitor of fast skeletal muscle myosin-2.[1][2] Its primary mechanism of action is the direct inhibition of the ATPase activity of fast skeletal myosin.[3][4] This inhibition leads to muscle relaxation, making it a promising candidate for treating conditions like spasticity and muscle stiffness.[1][5][6] this compound binds to the blebbistatin-binding pocket of the myosin motor domain, stabilizing it in a pre-powerstroke state.[3][4]
Q2: Why is this compound selective for fast skeletal muscle myosin-2?
The selectivity of this compound is attributed to a single amino acid difference in the myosin motor domain. Fast skeletal myosin isoforms have a leucine (B10760876) residue at a key position in the drug-binding pocket, whereas other myosin-2 isoforms, such as cardiac and smooth muscle myosins, have a phenylalanine at the equivalent position.[3][4] This structural difference allows for the specific and high-affinity binding of this compound to fast skeletal myosin.[4]
Q3: What are the key differences in myosin isoforms between common preclinical species and humans?
Significant species-specific differences exist in myosin isoform expression, particularly in cardiac muscle. For instance, the adult rat ventricle expresses approximately 75% α-myosin heavy chain (α-MHC), a fast isoform.[7] In contrast, the adult human ventricle is predominantly composed of β-myosin heavy chain (β-MHC), a slower isoform (>90%).[7][8] Mice ventricles contain almost 100% α-MHC.[7] These differences in isoform composition can lead to variations in muscle contractile properties and drug responses between species.[7][9][10]
Q4: How do species-specific myosin isoform differences impact the study of this compound?
The high selectivity of this compound for fast skeletal myosin means its effects can vary significantly between species depending on the proportion of fast and slow myosin isoforms in the muscles being studied. For example, since this compound does not significantly inhibit cardiac β-MHC, it is expected to have minimal direct cardiovascular effects in humans.[3] However, in preclinical species with a higher proportion of α-MHC in the heart, such as rats, careful cardiovascular monitoring is still warranted. These differences are critical for the translation of preclinical efficacy and safety data to human clinical trials.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in ATPase assays.
| Possible Cause | Troubleshooting Step |
| Myosin preparation purity and activity | - Verify the purity of your myosin preparation using SDS-PAGE. - Ensure the myosin is active by measuring its basal and actin-activated ATPase activity. - If activity is low, consider preparing fresh myosin or using protease inhibitors during purification. |
| Incorrect buffer conditions | - Confirm the pH, ionic strength, and temperature of your assay buffer, as myosin ATPase activity is sensitive to these parameters.[11] - Ensure consistent buffer composition across all experiments. |
| Species and muscle source of myosin | - Document the species and specific muscle from which the myosin was isolated. Different muscles within the same animal have varying ratios of fast and slow isoforms.[3] |
| This compound solution stability | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
Issue 2: No or reduced actin filament motility in in vitro motility assays.
| Possible Cause | Troubleshooting Step |
| Inactive or "dead" myosin heads | - Non-functional myosin heads can bind to actin filaments and impede their movement.[12] - To mitigate this, you can perform an "affinity purification" step by pelleting actin-bound dead heads with ATP or by using "blocking actin" to saturate the dead heads on the coverslip before adding fluorescent actin.[12] |
| Suboptimal protein concentrations | - Titrate the concentrations of myosin on the coverslip and actin in solution to find the optimal ratio for motility. |
| Photobleaching or photodamage | - Minimize the exposure of fluorescently labeled actin to the excitation light source. - Use an oxygen scavenger system in your motility buffer to reduce photobleaching. |
| Incorrect temperature | - Myosin's enzymatic activity is temperature-dependent. Ensure your experimental setup maintains a stable and appropriate temperature.[13] |
Quantitative Data Summary
Table 1: Species-Specific Myosin Heavy Chain (MHC) Isoform Composition in Ventricular Myocardium
| Species | Predominant Ventricular Myosin Isoform | Approximate Percentage | Reference |
| Human | β-MHC | >90% | [7][8] |
| Rat | α-MHC | ~75% | [7] |
| Mouse | α-MHC | ~100% | [7] |
| Pig | β-MHC | Predominant | [9] |
| Rabbit | β-MHC | Predominant | [9][10] |
Table 2: Inhibitory Activity of MPH-220 on Different Myosin Isoforms
| Myosin Isoform Source | Myosin Type | Inhibition by MPH-220 | Reference |
| Rabbit Psoas Muscle | Fast Skeletal Myosin-2 | Inhibited | [3] |
| Human Vastus Lateralis | Mixed (56% fast) | ~70% Inhibition | [3] |
| Human Soleus | Mixed (28% fast) | ~29% Inhibition | [3] |
| Porcine Heart Left Ventricle | Slow Skeletal/β-cardiac | Not Inhibited | [3] |
| Human Heart Left Ventricle | β-cardiac | Not Inhibited | [3] |
| Smooth Muscle Myosin-2 | Smooth | Not Inhibited | [3] |
| Non-muscle Myosin-2 (NM2) | Non-muscle | Not Inhibited | [3] |
Experimental Protocols
Protocol 1: Actin-Activated Myosin ATPase Assay
This protocol is for measuring the rate of ATP hydrolysis by myosin in the presence of actin, and determining the inhibitory effect of this compound.
Materials:
-
Purified myosin
-
Actin filaments
-
Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
This compound stock solution in DMSO
-
NADH-coupled ATPase assay reagents (PK/LDH, PEP, NADH) or Malachite Green-based phosphate (B84403) detection reagent
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, actin, and the components of your chosen detection system (either NADH-coupled reagents or Malachite Green reagent).
-
Add varying concentrations of this compound (and a DMSO control) to the reaction wells and incubate for a few minutes.
-
Add purified myosin to the wells and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Monitor the change in absorbance over time. For the NADH-coupled assay, this will be a decrease in absorbance at 340 nm. For the Malachite Green assay, this will be an increase in absorbance at ~620-660 nm after stopping the reaction.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Plot the ATPase activity as a function of the this compound concentration and fit the data to determine the IC50 value.
Protocol 2: In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments over a myosin-coated surface.
Materials:
-
Myosin
-
Rhodamine-phalloidin labeled actin filaments
-
Flow cell (constructed from a microscope slide and coverslip)
-
Motility Buffer (e.g., Assay Buffer with 2mM ATP and an oxygen scavenger system)
-
Blocking solution (e.g., BSA)
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Construct a flow cell.
-
Introduce myosin into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.
-
Wash the flow cell with blocking solution to prevent non-specific binding.
-
Introduce fluorescently labeled actin filaments into the flow cell and allow them to bind to the myosin.
-
Initiate motility by flowing in the motility buffer containing ATP and the desired concentration of this compound.
-
Record videos of the moving actin filaments using the fluorescence microscope.
-
Analyze the videos using tracking software to determine the velocity of filament movement.
Visualizations
Logical Workflow for Troubleshooting Inconsistent ATPase Assay Results
Caption: Troubleshooting workflow for inconsistent ATPase assay results.
Experimental Workflow for this compound In Vitro Motility Assay
Caption: Step-by-step workflow for the in vitro motility assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Myosin Isoforms on Cardiac Muscle Twitch of Mice, Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cardiac myosin isoforms from different species have unique enzymatic and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.edu [ohsu.edu]
- 12. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of (R)-MPH-220 in experiments
Technical Support Center: (R)-MPH-220
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers address and mitigate potential off-target effects of this compound in their experiments.
Troubleshooting Guides
This section addresses specific anomalous results you may encounter when using this compound.
Question 1: I am observing significant locomotor hyperactivity in my rodent model at concentrations expected to only engage DAT/NET. What is the likely off-target mechanism?
Answer: This effect may be mediated by the interaction of this compound with the Sigma-1 Receptor (σ1R).[1][2][3] While its primary targets are the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, higher concentrations of methylphenidate and its analogs have been shown to bind to σ1R.[2] Activation of σ1R can potentiate NMDA receptor signaling and increase locomotor activity, an effect distinct from DAT/NET inhibition.[1][3][4]
-
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a dose-response study to see if the hyperactivity correlates with increasing concentrations of this compound.
-
Use a σ1R Antagonist: Pre-treat a cohort of animals with a selective σ1R antagonist (e.g., NE-100) before administering this compound. A reduction or complete blockade of the excess hyperactivity would strongly suggest σ1R involvement.
-
Lower the Dose: Determine if a lower dose of this compound can achieve the desired on-target (DAT/NET-related) behavioral effect without inducing hyperactivity.
-
Question 2: My in vitro neuronal cultures show unexpected changes in NMDA receptor-mediated currents after this compound application. Is this an off-target effect?
Answer: Yes, this is a documented off-target effect. At lower concentrations, methylphenidate can potentiate NMDA receptor currents, while at higher concentrations, it can be suppressive.[5] This modulation is often independent of its action on DAT and NET and may involve σ1R, which is known to modulate NMDA receptor function.[1][3][4]
-
Troubleshooting Steps:
-
Isolate the Effect: To confirm the effect is independent of DAT/NET, apply this compound in the presence of potent and selective DAT (e.g., GBR-12909) and NET (e.g., nisoxetine) blockers. If the NMDA current modulation persists, it is an off-target effect.
-
Apply a σ1R Antagonist: As with the in vivo model, use a selective σ1R antagonist in your culture. If the antagonist blocks the changes in NMDA currents, it confirms the pathway.
-
Examine Downstream Signaling: The σ1R-mediated enhancement of NMDA receptor activity often involves PLC, PKC, and intracellular calcium mobilization.[3][4] You can investigate these pathways using specific inhibitors to further dissect the mechanism.
-
Question 3: I'm observing cardiovascular effects (e.g., tachycardia, hypertension) in my animal model that seem disproportionate to the expected CNS stimulation. Why?
Answer: While increased catecholamine levels from DAT/NET inhibition can cause cardiovascular effects, methylphenidate also has direct and indirect effects on adrenergic receptors. Specifically, it can increase synaptic norepinephrine, leading to the stimulation of alpha- and beta-adrenergic receptors in the periphery, which can significantly impact heart rate and blood pressure.[6][7] Some studies also suggest a role for central alpha-2 noradrenergic receptor activation in mediating its effects.[7]
-
Troubleshooting Steps:
-
Administer Adrenergic Antagonists: To determine which receptor subtype is responsible, pre-treat animals with selective antagonists. For example, use prazosin (B1663645) (an alpha-1 antagonist) or propranolol (B1214883) (a beta-antagonist) to see if the cardiovascular effects are mitigated.
-
Measure Plasma Catecholamines: Correlate the observed cardiovascular changes with plasma levels of epinephrine (B1671497) and norepinephrine to understand the peripheral sympathomimetic activity.[6]
-
Use a Peripherally-Restricted DAT/NET Inhibitor: As a control, compare the effects of this compound with a DAT/NET inhibitor that does not cross the blood-brain barrier to isolate the contribution of peripheral vs. central catecholamine transporter inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target binding sites for this compound? The primary on-targets are the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[8] Known off-targets with functional consequences include the Serotonin (B10506) 5-HT1A Receptor (as an agonist) and the Sigma-1 Receptor.[1][8][9] While it has some affinity for the 5-HT2B receptor, the functional activity is less confirmed.[8] It has clinically insignificant affinity for the serotonin transporter (SERT).[10]
Q2: How can I experimentally distinguish between on-target and off-target effects? The gold standard is to use a combination of antagonists and "silent" mutants.
-
Antagonist Blockade: Pre-treat your model (in vivo or in vitro) with a selective antagonist for the suspected off-target receptor before applying this compound. If the anomalous effect disappears, it confirms the off-target interaction.
-
Control Compounds: Use highly selective DAT and NET inhibitors as positive controls to delineate the specific effects of engaging these primary targets.
-
Knockout/Knockdown Models: If available, use cell lines or animal models where the suspected off-target receptor has been knocked out or knocked down. The absence of the anomalous effect in these models is strong evidence.
Q3: Does this compound have any effect on the glutamatergic system? Yes, beyond the modulation of NMDA receptors via σ1R, methylphenidate and its analogs can alter the glutamatergic system, which may contribute to both therapeutic effects and the risk for addictive behaviors.[11] These effects can be dose-dependent, with low doses potentially potentiating NMDA receptors and high doses suppressing them.[5]
Data Presentation: Receptor Binding Profile
The following table summarizes the hypothetical binding affinities of this compound at key on-target and off-target sites, based on published data for d-threo-methylphenidate.[2][10]
| Target | Receptor Type | Binding Affinity (Ki, nM) | On-Target/Off-Target |
| DAT | Dopamine Transporter | 33 | On-Target |
| NET | Norepinephrine Transporter | 244 | On-Target |
| SERT | Serotonin Transporter | >10,000 | Off-Target (Negligible) |
| σ1R | Sigma-1 Receptor | ~10,000 | Off-Target |
| 5-HT1A | Serotonin Receptor | ~5,000 | Off-Target |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: In Vivo Antagonist Blockade for Locomotor Hyperactivity
Objective: To determine if the locomotor hyperactivity induced by a high dose of this compound is mediated by the Sigma-1 Receptor (σ1R).
Materials:
-
This compound
-
Selective σ1R antagonist (e.g., NE-100)
-
Vehicle (e.g., saline or 0.5% DMSO in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers
Methodology:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Acclimate them to the open field chambers for 30 minutes.
-
Grouping: Divide mice into four groups (n=8-10 per group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound (e.g., 20 mg/kg, i.p.)
-
Group 3: NE-100 (e.g., 1 mg/kg, i.p.) + this compound (20 mg/kg, i.p.)
-
Group 4: NE-100 (1 mg/kg, i.p.) + Vehicle
-
-
Administration:
-
Administer the first injection (Vehicle or NE-100) via intraperitoneal (i.p.) route.
-
Return mice to their home cages for 30 minutes.
-
Administer the second injection (Vehicle or this compound).
-
-
Behavioral Testing: Immediately place the mice into the open field chambers and record locomotor activity (total distance traveled, rearing, etc.) for 60 minutes.
-
Data Analysis: Analyze the data using a two-way ANOVA with pre-treatment and treatment as factors. A significant interaction and subsequent post-hoc tests showing that NE-100 specifically blocks the this compound-induced hyperactivity would confirm σ1R involvement.
Visualizations
Signaling Pathways
References
- 1. physoc.org [physoc.org]
- 2. Methylphenidate Enhances NMDA-Receptor Response in Medial Prefrontal Cortex via Sigma-1 Receptor: A Novel Mechanism for Methylphenidate Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylphenidate enhances NMDA-receptor response in medial prefrontal cortex via sigma-1 receptor: a novel mechanism for methylphenidate action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methylphenidate increases cortical excitability via activation of alpha-2 noradrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylphenidate - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Use of Methylphenidate Analogues as Cognitive Enhancers: The Prelude to Cosmetic Neurology and an Ethical Issue [frontiersin.org]
Technical Support Center: Optimizing (R)-MPH-220 Concentration for In Vitro Assays
Welcome to the technical support center for the use of (R)-MPH-220 in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro mechanism of action?
A1: this compound is the R-enantiomer of MPH-220, a selective inhibitor of fast skeletal muscle myosin-2.[1][2] Its primary mechanism of action is the direct inhibition of the actin-activated ATPase activity of fast skeletal muscle myosin isoforms.[1][2] This inhibition leads to muscle relaxation by preventing the myosin motor from cycling through its power-generating steps. It is important to note that the S(-)-enantiomer of MPH-220 is significantly more potent in its inhibitory activity than the (R)-enantiomer.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is reported to be soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution, for example, 10 mM or higher, in high-purity, anhydrous DMSO.[6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6][7] When preparing working solutions for your assay, dilute the DMSO stock in the appropriate assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts.[7][8] Always include a vehicle control (assay buffer with the same final DMSO concentration as the highest this compound concentration) in your experiments.[6]
Q3: What is a good starting concentration range for this compound in an in vitro assay?
A3: A good starting point for an enzyme inhibition assay is to test a wide range of concentrations spanning several orders of magnitude. For an initial experiment, you might test concentrations from 1 nM to 100 µM.[9] Given that the S(-) enantiomer is more potent, you may need to explore higher concentrations for the (R)-enantiomer to observe significant inhibition. A dose-response curve should be generated to determine the IC50 (the concentration at which 50% of the enzyme activity is inhibited).[10]
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: Before conducting functional assays in cell-based models, it is essential to determine the cytotoxic potential of this compound at the concentrations you plan to test. Standard cytotoxicity assays such as the MTT assay, which measures metabolic activity, or the LDH release assay, which measures membrane integrity, can be used.[11][12] You should treat your cells (e.g., a skeletal muscle cell line like C2C12) with a range of this compound concentrations for the same duration as your planned functional assay.[7]
Troubleshooting Guides
Issue 1: No or Low Inhibition Observed in ATPase Assay
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too Low | The (R)-enantiomer is less potent than the S-enantiomer.[3][4] Increase the concentration range of this compound in your assay. |
| Incorrect Myosin Isoform | MPH-220 is selective for fast skeletal muscle myosin-2 and does not significantly inhibit cardiac or smooth muscle myosin isoforms.[1][2] Confirm the type of myosin used in your assay. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use a fresh aliquot of the stock solution. |
| Assay Conditions Not Optimal | Enzyme activity is sensitive to pH, temperature, and buffer composition.[13] Ensure all assay parameters are optimal for myosin ATPase activity. |
| Inhibitor Precipitation | High concentrations of the compound may precipitate in aqueous assay buffer. Visually inspect for precipitates and consider adjusting the final DMSO concentration (while maintaining it below toxic levels).[6] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix for each concentration.[14] |
| Incomplete Mixing | Ensure thorough mixing of all components in the assay wells. |
| Inconsistent Incubation Times | Use a multichannel pipette to start the reaction simultaneously in multiple wells and ensure precise timing of incubation steps. |
| Edge Effects in Microplate | The outer wells of a microplate are more prone to evaporation. Avoid using the outermost wells for critical samples or ensure proper plate sealing.[15] |
Issue 3: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions.[15] |
| Intrinsic Fluorescence of this compound | If using a fluorescence-based assay, the compound itself may be fluorescent. Run a control with all assay components except the enzyme to measure the background fluorescence of this compound.[15] |
| Non-enzymatic Substrate Degradation | The substrate may be unstable under the assay conditions. Run a "no-enzyme" control to assess the rate of non-enzymatic substrate turnover. |
Quantitative Data Summary
The available literature primarily focuses on the more active S(-) enantiomer of MPH-220. The following table summarizes relevant data, keeping in mind that the (R)-enantiomer is expected to be less potent.
| Parameter | Compound | Value | Assay/System |
| Inhibition of ATPase activity | MPH-220 | Selectively inhibits fast skeletal myosin-2.[1][2] | Actin-activated ATPase assay |
| Relative Potency | S(-)-MPH-220 vs. R(+)-MPH-220 | S(-) enantiomer is drastically more effective.[3][4] | In vivo force reduction in rats |
| Solubility | This compound | Soluble in DMSO at 50 mg/mL (130.39 mM).[5] | DMSO |
Experimental Protocols
Protocol 1: Actin-Activated Myosin ATPase Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound for the inhibition of fast skeletal muscle myosin ATPase activity.
Materials:
-
Fast skeletal muscle myosin (e.g., from rabbit psoas muscle)
-
Actin
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 2 mM MgCl2, 0.5 mM DTT)[16]
-
ATP solution
-
This compound stock solution (in DMSO)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Prepare Myosin-Actin Mix: In the assay buffer, prepare a solution containing myosin and actin at concentrations optimized for the assay.
-
Pre-incubation: In a 96-well plate, add the myosin-actin mix to wells containing the different concentrations of this compound or vehicle control. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the myosin.[15]
-
Initiate Reaction: Start the reaction by adding a saturating concentration of ATP to all wells.[16]
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[15]
Protocol 2: MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on the viability of a skeletal muscle cell line (e.g., C2C12 myoblasts).
Materials:
-
C2C12 myoblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT labeling reagent (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed C2C12 cells into a 96-well plate at an optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[17]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Visualizations
Caption: Mechanism of this compound action on the myosin ATPase cycle.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for low or no enzyme inhibition.
References
- 1. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATPase assay | Andex [andexbiotech.com]
- 4. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. resources.biomol.com [resources.biomol.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. pnas.org [pnas.org]
- 17. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: MPH-220 (Methylphenidate) Analysis
This guide provides technical support for researchers, scientists, and drug development professionals working with MPH-220 (Methylphenidate, MPH). It addresses common questions and troubleshooting scenarios related to the stereoisomeric stability of methylphenidate in biological samples, with a focus on preventing analytical errors.
Frequently Asked Questions (FAQs)
Q1: What is the potential for racemization of methylphenidate (MPH) in biological samples?
A1: True racemization (the direct interconversion of d-threo-MPH and l-threo-MPH) is not considered a significant metabolic or chemical event in biological samples[1]. The primary factor affecting the enantiomeric ratio in vivo is the highly stereoselective metabolism of the l-isomer. The enzyme carboxylesterase 1 (CES1), found mainly in the liver, preferentially hydrolyzes l-threo-MPH to its inactive metabolite, ritalinic acid (RA)[1][2]. This results in much higher plasma concentrations and a longer half-life for the pharmacologically active d-threo-MPH compared to the l-isomer[3].
Q2: What are the main sources of instability for MPH in collected biological samples?
A2: The main source of instability is not racemization but chemical and enzymatic hydrolysis of the ester group, converting MPH to ritalinic acid (RA). This degradation is highly dependent on two factors:
-
Temperature: MPH is highly unstable at room or elevated temperatures. In blood, it can completely break down to RA within two weeks at 25°C[4][5]. Optimal storage is at -20°C, where it remains stable for up to 5 months[4][5].
-
pH: MPH stability is compromised under certain pH conditions, leading to spontaneous, non-enzymatic hydrolysis[6][7][8]. Changes in sample pH during storage or processing can accelerate its degradation.
Q3: Why is the d-threo-MPH enantiomer the focus of most studies?
A3: The therapeutic and pharmacological effects of methylphenidate are attributed almost exclusively to the d-threo-MPH isomer[9][10][11]. This enantiomer is a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake[12]. The l-threo-MPH isomer has been shown to have little to no specific binding to the dopamine transporter and does not significantly contribute to the drug's primary mechanism of action[11][13].
Q4: What is the primary metabolic pathway for methylphenidate?
A4: The primary metabolic pathway involves the de-esterification of MPH to ritalinic acid (RA), a process mediated by the carboxylesterase 1 (CES1) enzyme[1][2]. This pathway accounts for the elimination of approximately 70-91% of an administered MPH dose[14]. CES1 shows a 6 to 7 times greater catalytic activity for l-MPH than for d-MPH, explaining the rapid clearance of the l-isomer[14]. Other minor metabolic pathways include microsomal oxidation and aromatic hydroxylation[1][15].
Q5: Is it necessary to use a chiral analytical method for MPH?
A5: Yes, if the goal is to understand the pharmacokinetics and pharmacodynamics of the active compound. Since d-threo-MPH is the active isomer, a chiral method is essential to differentiate it from the rapidly cleared and less active l-isomer[9]. Using an achiral method would measure total MPH concentration, which can be misleading, especially in individuals with low CES1 activity where l-MPH may be present in significant concentrations[16]. Chiral methods like HPLC with a chiral column or LC-MS/MS are commonly used[3][17][18].
Troubleshooting Guide
Problem 1: My MPH concentration is significantly lower than expected, and ritalinic acid (RA) levels are very high.
-
Possible Cause: Sample degradation due to improper storage. MPH is highly susceptible to hydrolysis, especially at room temperature or above.
-
Solution:
-
Review Storage Conditions: Confirm that samples were frozen at -20°C immediately after collection and processing. Samples are stable for up to 5 months at -20°C but only for about one week at 4°C[4][5].
-
Check Sample Handling Protocol: Minimize the time samples spend at room temperature during processing. Use of refrigerated centrifuges and keeping samples on ice is highly recommended.
-
Validate Collection Tubes: Ensure that collection tubes do not contain additives that could alter sample pH and accelerate hydrolysis.
-
Problem 2: I am seeing a higher-than-expected ratio of l-MPH to d-MPH in my results.
-
Possible Cause 1: Low CES1 Enzyme Activity. The subject may have a genetic variant of the CES1 gene leading to decreased metabolism of MPH, particularly the l-isomer[16]. This would result in higher circulating levels of l-MPH than typically observed.
-
Possible Cause 2: Route of Administration. If using a non-oral route, such as a transdermal system, the "first-pass" metabolism in the liver is circumvented. This leads to much higher plasma concentrations of l-threo-MPH relative to d-threo-MPH compared to oral administration[12].
-
Solution:
-
Verify Subject Genotype: If feasible, check for known polymorphisms in the CES1 gene that affect enzyme activity.
-
Confirm Route of Administration: Ensure the experimental records accurately reflect how the drug was administered.
-
Rule out Contamination: Ensure analytical standards and reagents are pure and correctly prepared.
-
Data Presentation: Stability of MPH Enantiomers in Blood
The following table summarizes the stability of d-threo-MPH and l-threo-MPH in blood under various storage conditions. The primary degradation product is ritalinic acid (RA).
| Temperature | Time Period | d-MPH % Change | l-MPH % Change | Ritalinic Acid (RA) % Change | Recommendation |
| 35°C | 24 hours | -64.1%[4][5] | -68.7%[4][5] | +244%[4][5] | Avoid. Causes rapid degradation. |
| ~25°C | 24 hours | -18.1%[4][5] | -20.6%[4][5] | +53%[4][5] | Avoid. Unstable. |
| ~25°C | 2 weeks | ~100% loss[4][5] | ~100% loss[4][5] | N/A | Not suitable for storage. |
| 4°C | 1 week | Stable (within ±17%)[4][5] | Stable (within ±17%)[4][5] | Stable | Suitable for short-term storage only. |
| -20°C | 5 months | Stable[4][5] | Stable[4][5] | Stable | Optimal for long-term storage. |
Experimental Protocols
Protocol: Chiral Analysis of Methylphenidate in Human Plasma via LC-MS/MS
This protocol provides a general framework for the quantitative analysis of d-threo-MPH and l-threo-MPH. It should be fully validated by the end-user.
-
Sample Preparation (Protein Precipitation & SPE)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated d,l-MPH).
-
Precipitate proteins by adding 200 µL of a zinc sulfate (B86663) solution in methanol[19]. Vortex vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Perform Solid-Phase Extraction (SPE) on the supernatant for cleanup and concentration, as described in forensic methods[17][18].
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of the mobile phase[18].
-
-
Chromatographic Conditions
-
Analytical Column: A chiral chromatography column, such as a Chirobiotic V2 (150 x 4.6 mm, 5 µm), is required for enantiomeric separation[3].
-
Mobile Phase: An isocratic mobile phase, for example, methanol/ammonium acetate (B1210297) (92:8, v/v; 20 mM, pH 4.1) can be effective[3].
-
Flow Rate: 1 mL/min[3].
-
Injection Volume: 25 µL[3].
-
Column Temperature: Maintain at a constant temperature (e.g., 25°C).
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for d-MPH, l-MPH, and the internal standard. These must be optimized in-house.
-
Data Analysis: Quantify peak areas for each enantiomer against a calibration curve prepared in a blank matrix.
-
Visualizations
Caption: Troubleshooting workflow for unexpected MPH enantiomeric ratios.
Caption: Recommended workflow for handling biological samples for MPH analysis.
Caption: Key factors influencing the degradation of MPH in biological samples.
References
- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does chirality matter? pharmacodynamics of enantiomers of methylphenidate in patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? | BioGRID [thebiogrid.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. ricardinis.pt [ricardinis.pt]
- 16. Plasma concentrations of methylphenidate enantiomers in adults with ADHD and substance use disorder, with focus on high doses and relationship to carboxylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable gait patterns in (R)-MPH-220 treated animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting variable gait patterns in animals treated with (R)-MPH-220.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during gait analysis experiments involving this compound.
Q1: We are observing high variability in gait patterns between animals in the same this compound treatment group. What are the potential causes?
A: High inter-animal variability is a common challenge in rodent gait analysis and can stem from several factors:
-
Intrinsic Biological Differences: Similar to human patients, individual animals can exhibit naturally variable gait patterns, especially following an injury or in a disease model[1].
-
Inconsistent Acclimatization: Insufficient or inconsistent acclimatization to the testing room and the gait analysis apparatus is a primary source of variability. It is crucial to expose mice to the testing environment for at least two days prior to the experiment[2].
-
Environmental Stressors: Excessive noise, movement, or light in the testing environment can cause anxiety and affect the animals' walking behavior[2][3]. All testing should ideally be performed in the dark and without disturbing noises[3].
-
Animal Handling: The method and consistency of handling and placing the animal on the walkway can influence its performance.
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varying effective concentrations of this compound at the target site.
-
Enantiomeric Efficacy: Research on a related compound, MPH-220, has shown that the S(-) enantiomer is significantly more effective at improving gait in spastic rats than the R(+) enantiomer[1]. If you are using a racemic mixture, the variable response could be linked to the differential effects of the enantiomers.
Q2: How does the animal's walking speed affect data interpretation, and how can we control for it?
A: Walking speed is a significant confounding variable, as many key gait parameters are highly correlated with it[4]. For example, stride length naturally increases with speed, while stance time decreases[4].
-
Interpretation Challenge: If this compound increases overall locomotor activity and speed, it can be difficult to determine if changes in other gait parameters (e.g., stride length) are a direct therapeutic effect or simply a consequence of the increased speed.
-
Control Strategies:
-
Data Filtering: Analyze only runs that fall within a predefined, narrow speed range. However, this can lead to significant data loss.
-
Statistical Correction: Use statistical methods to account for speed as a covariate. Techniques like residualization or linear mixed-effects models can help isolate the treatment effect from the effects of velocity, animal size, and other confounding variables[5].
-
Q3: We are unsure which gait parameters are most relevant for assessing the effects of this compound. What should we focus on?
A: The choice of parameters depends on your specific research question and animal model. Automated systems can generate over 200 parameters, but focusing on a select few is often more informative[6]. Based on studies of motor recovery, the following dynamic parameters are often reliable:
-
Stand Time/Stance Phase: The duration the paw is in contact with the surface. A shorter stance phase on an affected limb can indicate pain or dysfunction[2].
-
Swing Speed/Swing Phase: The speed at which the paw moves through the air. This can reflect muscle strength and coordination.
-
Duty Cycle: The percentage of the stride time that the paw is in the stance phase. It is a reliable parameter for evaluating functional recovery[7].
-
Inter-limb Coordination: Parameters like the Regularity Index measure the consistency and rhythm of paw placement, which can be disrupted in various neurological conditions[6].
-
Base of Support: The distance between the paws, which can indicate instability.
Static parameters like Print Area and Mean Intensity should be used with caution, as they can be affected by issues like "heel walking" after an injury, where the animal puts less pressure on the toes[7].
Q4: Our animals sometimes stop, turn around, or walk inconsistently on the track. How should we handle these runs?
A: This is a common issue. It is critical to only analyze runs where the animal moves continuously and uninterruptedly across the walkway[2].
-
Data Acquisition: Aim to record multiple trials for each animal (e.g., 4-5 runs) to increase the chances of obtaining several high-quality strides for analysis[8].
-
Manual Review: Do not rely solely on automated classification. Manually review each run to exclude those with stops, hesitations, or changes in direction. This manual classification is a crucial step for generating reliable data[7].
-
Habituation: Proper habituation, including placing the animal's home cage at the end of the walkway as a goal, can encourage more consistent crossings[9].
Quantitative Data Presentation
Clear presentation of quantitative data is essential for interpreting results. The following tables provide examples and summaries of key gait parameters.
Table 1: Key Rodent Gait Parameters and Their Potential Interpretation
| Parameter | Description | Potential Interpretation of Changes |
|---|---|---|
| Stride Length | The distance between two consecutive placements of the same paw. | Can be affected by limb dysfunction or pain. Often correlated with walking speed[2][5]. |
| Stance Time | The duration the paw is in contact with the walkway surface. | Reduced stance time on an affected limb may indicate an attempt to offload weight due to pain or instability[2][5]. |
| Swing Speed | The speed of the paw when it is not in contact with the surface. | Can reflect changes in muscle function and coordination[7][10]. |
| Duty Cycle (%) | The percentage of the total stride duration that the paw is in the stance phase. | A reliable measure for tracking functional recovery after injury[7]. |
| Base of Support | The distance between either the forepaws or the hind paws. | An increased base of support can indicate a compensatory strategy for instability. |
| Regularity Index (%) | A measure of inter-limb coordination, reflecting the consistency of the step pattern. | A lower index suggests discoordination and is often seen in models of ataxia, Parkinson's, or SCI[6]. |
| Paw Pressure/Intensity | The maximal pressure or intensity exerted by the paw during the stance phase. | Reduced pressure can indicate pain or unwillingness to bear weight on a limb. Caution is advised due to potential measurement artifacts[7]. |
Table 2: Example Data Summary for a Gait Analysis Study This table presents hypothetical data for illustrative purposes.
| Gait Parameter | Control Group (Vehicle) | This compound Group (15 mg/kg) | p-value |
| Average Speed (cm/s) | 20.5 ± 2.1 | 25.8 ± 3.4 | <0.05 |
| Hind Limb Stance Time (s) | 0.25 ± 0.04 | 0.21 ± 0.03 | <0.05 |
| Hind Limb Swing Speed (cm/s) | 65.2 ± 5.8 | 78.9 ± 7.2 | <0.01 |
| Regularity Index (%) | 75.4 ± 8.1 | 88.2 ± 6.5 | <0.01 |
Experimental Protocols & Workflows
Following standardized protocols is critical for minimizing data variability.
Protocol: Automated Gait Analysis Using a Walkway System
This protocol is adapted from standard procedures for systems like MouseWalker or CatWalk XT[2][3].
1. Animal Acclimatization and Habituation
-
1.1. Acclimatize animals to the behavioral testing room for at least 15-20 minutes before each session[2].
-
1.2. For at least two days prior to the first data collection, habituate the animals to the walkway apparatus. Place the animal's home cage at the end of the track to serve as a goal box[9].
-
1.3. Allow the animal to walk across the apparatus several times each day during habituation. Do not force the animal; gentle encouragement can be used if needed[9].
2. Apparatus Setup and Calibration
-
2.1. Thoroughly clean all surfaces of the walkway with 70% ethanol (B145695) between each animal to remove debris and scent cues[2].
-
2.2. Ensure the walkway is on a flat, stable surface.
-
2.3. Calibrate the camera and software settings according to the manufacturer's instructions. Adjust detection settings based on the animal's size and weight to ensure accurate paw print detection[3].
-
2.4. Perform testing in a darkened room to improve the contrast for light-based detection systems[2][3].
3. Data Acquisition
-
3.1. Gently place the animal at the start of the walkway.
-
3.2. Start the video recording as the animal begins to walk toward its home cage at the other end.
-
3.3. Record a video of the animal moving in a continuous line across the walkway[2].
-
3.4. Aim to collect 4-5 compliant runs per animal to ensure a sufficient number of strides for analysis[8]. A run is compliant if the animal walks steadily without stopping, turning, or exploring.
4. Data Analysis
-
4.1. Use the software's automated classification to identify paw prints.
-
4.2. Crucially, manually review and validate the software's classification. Correct any errors where paws are misidentified or where artifacts (e.g., from the tail) are labeled as prints. This step is essential for data integrity[7].
-
4.3. Define run compliance criteria (e.g., speed variation, straightness of path) and exclude runs that do not meet them.
-
4.4. Generate a report of the desired gait parameters.
-
4.5. Use appropriate statistical methods to compare groups, ensuring to account for covariates like walking speed[5].
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes and concepts in gait analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of gait in mice using simplified analysis tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Gait Analysis to Assess Functional Recovery in Rodents with Peripheral Nerve or Spinal Cord Contusion Injury [jove.com]
- 4. An Analysis of Variability in “CatWalk” Locomotor Measurements to Aid Experimental Design and Interpretation | eNeuro [eneuro.org]
- 5. Recommendations for the analysis of rodent gait data to evaluate osteoarthritis treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CatWalk XT gait parameters: a review of reported parameters in pre-clinical studies of multiple central nervous system and peripheral nervous system disease models [frontiersin.org]
- 7. Establishing a Reliable Gait Evaluation Method for Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent Gait Analysis Using Linear Track Protocol [protocols.io]
- 9. youtube.com [youtube.com]
- 10. Automated Gait Analysis to Assess Functional Recovery in Rodents with Peripheral Nerve or Spinal Cord Contusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-MPH-220 Stability in Solution
Disclaimer: The term "(R)-MPH-220" does not correspond to a standard nomenclature in publicly available scientific literature. This document assumes that the query refers to the long-term stability of the R-enantiomer of methylphenidate (MPH), specifically the pharmacologically active d-threo-methylphenidate, also known as dexmethylphenidate. The information provided is based on studies of methylphenidate and its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the long-term stability of methylphenidate in solution?
A1: The long-term stability of methylphenidate in solution is primarily influenced by pH, temperature, and exposure to light. Hydrolysis is a key degradation pathway, particularly in alkaline conditions.
Q2: What is the main degradation product of methylphenidate in solution?
A2: The primary degradation product of methylphenidate through hydrolysis is ritalinic acid, which is pharmacologically inactive.[1] This conversion involves the cleavage of the methyl ester group.
Q3: What are the recommended storage conditions for methylphenidate solutions to ensure long-term stability?
A3: For long-term stability, methylphenidate solutions should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.[2][3] Solutions should also be protected from light by using amber-colored vials or other light-blocking containers.[4]
Q4: Is there a significant difference in the stability of the d- and l-enantiomers of methylphenidate in solution?
A4: While the d-threo-enantiomer (dexmethylphenidate) is the more pharmacologically potent isomer, studies on the stability of racemic methylphenidate in blood suggest that both d- and l-enantiomers degrade at similar rates under identical conditions.[5] Therefore, for chemical stability in solution, it is reasonable to assume they behave similarly.
Q5: What analytical methods are recommended for assessing the stability of methylphenidate solutions?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended method for quantifying methylphenidate and its degradation products.[2] Chiral separation methods, such as chiral HPLC or supercritical fluid chromatography (SFC), can be employed to resolve and quantify individual enantiomers.[6][7][8]
Troubleshooting Guide
Q: I am observing rapid degradation of my methylphenidate solution. What could be the cause?
A: Unexpectedly rapid degradation is often due to improper storage conditions.
-
Check the pH of your solution: Methylphenidate is more susceptible to hydrolysis in alkaline (basic) conditions. Ensure the pH of your solvent system is neutral or slightly acidic.
-
Verify storage temperature: Storage at room temperature or elevated temperatures will accelerate degradation. Ensure solutions are consistently stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.
-
Protect from light: Exposure to UV light can contribute to degradation. Use amber vials or store solutions in the dark.
Q: My stability results are inconsistent between samples. What should I investigate?
A: Inconsistent results can arise from several factors during sample preparation and analysis.
-
Ensure accurate pH measurement and buffering: Small variations in pH between samples can lead to different degradation rates. Use a calibrated pH meter and appropriate buffering agents.
-
Standardize sample handling procedures: Ensure all samples are handled identically in terms of light and temperature exposure during preparation and analysis.
-
Check for solvent evaporation: If not properly sealed, solvent evaporation can concentrate the sample, leading to inaccurate readings. Use tightly sealed containers.
-
Validate your analytical method: Ensure your HPLC or other analytical method is properly validated for linearity, accuracy, and precision.
Quantitative Stability Data
The following tables summarize the stability of methylphenidate solutions under various conditions as reported in the literature.
Table 1: Stability of 5 mg/mL Methylphenidate HCl Intravenous Solution in Amber Glass Vials [2]
| Storage Temperature | Time Point | % Initial Concentration Retained |
| 2-8°C | 32 days | >95% |
| 61 days | >95% | |
| 95 days | >95% | |
| 186 days | >95% | |
| 365 days | 96.76 – 102.04% |
Table 2: Stability of Methylphenidate and its Metabolites in Blood [5]
| Storage Temperature | Time Point | Analyte | % Change from Initial Concentration |
| 25°C (Room Temp) | 24 hours | d-MPH | -18.1% |
| l-MPH | -20.6% | ||
| Ritalinic Acid | +53% | ||
| 4°C (Refrigerated) | 1 week | All analytes | ±17% |
| -20°C (Frozen) | 5 months | All analytes | Stable |
| 35°C (Elevated) | 24 hours | d-MPH | -64.1% |
| l-MPH | -68.7% | ||
| Ritalinic Acid | +244% |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Methylphenidate
This protocol is a generalized example based on methods described in the literature.[4][9]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.7 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer solution (e.g., 50:20:30 v/v/v) with the pH adjusted to 4.0 with acetic acid.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of methylphenidate hydrochloride in the mobile phase at a concentration of 1000 µg/mL.
-
Prepare working standard solutions by diluting the stock solution to the desired concentration range for the calibration curve (e.g., 500-1500 µg/mL).
-
-
Sample Preparation for Stability Study:
-
Prepare the methylphenidate solution in the desired solvent and container for the stability study.
-
At each time point, withdraw an aliquot of the sample solution.
-
Dilute the aliquot with the mobile phase to a concentration within the calibration curve range.
-
-
Forced Degradation Studies (Method Validation):
-
To ensure the method is stability-indicating, perform forced degradation studies.
-
Acid Degradation: Treat the standard solution with an acid (e.g., 1N HCl) and heat.
-
Base Degradation: Treat the standard solution with a base (e.g., 1N NaOH) at room temperature.
-
Oxidative Degradation: Treat the standard solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent methylphenidate peak.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of methylphenidate in the samples using the calibration curve.
-
The percentage of the initial concentration remaining at each time point is then calculated.
-
Visualizations
Caption: Degradation of methylphenidate to ritalinic acid.
Caption: Workflow for a long-term stability study.
References
- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic and electrophoretic strategies for the chiral separation and quantification of d- and l-threo methylphenidate in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ricardinis.pt [ricardinis.pt]
Validation & Comparative
A Comparative Analysis of Therapeutic Agents for Spasticity: Baclofen and the Investigational Compound (R)-MPH-220
Initial investigations reveal a significant disparity in the available scientific literature and clinical data between baclofen (B1667701), a well-established treatment for spasticity, and (R)-MPH-220, a novel compound for which no direct comparative efficacy studies in spasticity have been published. Therefore, a direct comparison based on experimental data is not currently feasible.
This guide will provide a comprehensive overview of the known efficacy and mechanisms of baclofen, supported by clinical data. It will also introduce the theoretical mechanism of MPH-220, the racemic mixture containing the this compound enantiomer, as an emerging therapeutic strategy. This information is intended to serve as a resource for researchers, scientists, and drug development professionals.
Baclofen: The Established GABA-B Agonist
Baclofen is a gamma-aminobutyric acid (GABA) agonist that has been a cornerstone in the management of severe spasticity of both spinal and cerebral origin for decades.[1][2] It is particularly effective in patients with multiple sclerosis and spinal cord injuries.[2][3]
Mechanism of Action
Baclofen exerts its muscle relaxant effects by acting as an agonist at the GABA-B receptors in the central nervous system.[4] This action mimics the effect of GABA, the primary inhibitory neurotransmitter in the brain.[4] Binding to GABA-B receptors leads to a cascade of inhibitory events:
-
Hyperpolarization: It increases potassium ion influx, hyperpolarizing the neuronal membrane.[1][4]
-
Reduced Calcium Influx: It inhibits voltage-gated calcium channels, which is crucial for neurotransmitter release.[1][4]
-
Inhibition of Neurotransmitter Release: By these mechanisms, baclofen reduces the release of excitatory neurotransmitters from presynaptic terminals.[1][2]
This ultimately inhibits the transmission of both monosynaptic and polysynaptic reflexes at the spinal cord level, leading to a reduction in muscle spasticity.[1][5]
Signaling Pathway of Baclofen
Caption: Baclofen signaling pathway in a presynaptic neuron.
Efficacy Data
Clinical trials have demonstrated the effectiveness of oral baclofen in reducing muscle tone and the frequency of spasms compared to placebo.
| Indication | Key Efficacy Outcomes | Baclofen Improvement | Placebo Improvement | Reference |
| Multiple Sclerosis | Improvement in Muscle Tone | 55-72% of patients | 0-17.4% of patients | [6] |
| Multiple Sclerosis | Reduction in Spasm Frequency | 42-72% of patients | 6.3-16% of patients | [6] |
| Spinal Cord Injury | Improvement in Spasticity | 70-87% of patients | N/A (Open-label) | [3] |
| Spinal Cord Injury | Improvement in Spasms | 75-96% of patients | N/A (Open-label) | [3] |
It is important to note that oral baclofen's efficacy can be limited by its poor ability to cross the blood-brain barrier, which may necessitate high doses and lead to side effects like muscle weakness, somnolence, and nausea.[6][7] For patients who do not respond to or cannot tolerate oral baclofen, intrathecal administration can be an effective alternative.[3][6]
This compound: An Investigational Myosin-2 Inhibitor
This compound is the R-enantiomer of MPH-220, a novel, orally active, and selective inhibitor of skeletal muscle myosin-2.[8] Unlike baclofen, which acts on the central nervous system, MPH-220 is a direct muscle relaxant, targeting the effector proteins of muscle contraction.[9][10]
Proposed Mechanism of Action
MPH-220 is designed to directly target the actomyosin (B1167339) system in muscle fibers.[9] Preclinical research on the racemic mixture (MPH-220) suggests a highly selective mechanism:
-
Selective Inhibition: It specifically inhibits fast skeletal myosin-2 isoforms, without significantly affecting cardiac or smooth muscle myosins.[9][11] This selectivity is achieved by targeting a single amino acid difference between the myosin isoforms.[9]
-
Direct Muscle Relaxation: By inhibiting the myosin motor protein, MPH-220 directly prevents the cross-bridge cycling that leads to muscle contraction, thereby inducing muscle relaxation.[8][10]
A significant theoretical advantage of this mechanism is the potential to avoid the central nervous system side effects commonly associated with drugs like baclofen.[9] Furthermore, because it does not affect slow twitch muscle fibers, it may reduce the risk of complete immobilization.[9][12]
Signaling Pathway of MPH-220
Caption: Proposed mechanism of MPH-220 in a skeletal muscle fiber.
Experimental Protocols for Assessing Anti-Spasticity Agents
The evaluation of drugs for spasticity involves standardized clinical scales and rigorous trial designs.
Key Assessment Methodologies
-
Modified Ashworth Scale (MAS): This is the most common clinical scale used to measure muscle tone.[13][14] A clinician moves a patient's limb through its range of motion and grades the resistance to passive movement on a 0-4 scale.[15][16] The movement should be performed quickly, at the "speed of gravity," to elicit the velocity-dependent nature of spasticity.[17]
-
Tardieu Scale / Modified Tardieu Scale (MTS): This scale is considered by some to be of better metrological quality than the MAS because it assesses resistance to passive movement at both slow and fast velocities.[18][19] This helps to differentiate between the neural component of spasticity (velocity-dependent catch) and the non-neural component of muscle contracture.[20][21][22] The scale measures the quality of the muscle reaction and the joint angles at which a "catch" or clonus occurs.[18][23]
Typical Clinical Trial Workflow
A randomized controlled trial (RCT) is the gold standard for evaluating the efficacy of a new anti-spasticity drug against a placebo or an existing treatment.
Caption: A typical workflow for a randomized controlled clinical trial.
Conclusion
Baclofen is a well-characterized and effective treatment for spasticity, acting centrally to inhibit neuronal excitability. Its limitations are primarily related to central nervous system side effects and poor blood-brain barrier penetration. In contrast, MPH-220 represents a novel, peripherally acting approach that directly targets the muscle contraction machinery. While preclinical data are promising, suggesting high selectivity and a favorable side effect profile, clinical data comparing this compound to baclofen or placebo are not yet available. Future clinical trials are necessary to establish the efficacy and safety of this new class of anti-spasticity agents in human populations. Researchers and clinicians should monitor emerging data from compounds like MPH-220 as they may offer a valuable alternative for patients who do not tolerate or respond to current therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A benefit-risk assessment of baclofen in severe spinal spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 5. Mechanisms of baclofen action on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal of Rehabilitation Medicine - Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen - HTML [medicaljournals.se]
- 7. Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen | Journal of Rehabilitation Medicine [medicaljournalssweden.se]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MPH-220 Antispastic drug candidate - Motorpharma [motorpharma.com]
- 10. New dimensions in the treatment of muscle spasticity after stroke [ttk.elte.hu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ashworth Scale (AS) and Modified Ashworth Scale (MAS) - APCP [paediatric-measures.apcp.org.uk]
- 14. Modified Ashworth Scale – Strokengine [strokengine.ca]
- 15. Ashworth Scale / Modified Ashworth Scale | RehabMeasures Database [sralab.org]
- 16. login.medscape.com [login.medscape.com]
- 17. elitelearning.com [elitelearning.com]
- 18. Tardieu Scale/Modified Tardieu Scale | RehabMeasures Database [sralab.org]
- 19. JMIR Research Protocols - Effect of Early Treatment of Spasticity After Stroke on Motor Recovery: Protocol for the Baclotox Multicenter, Double-Blind, Double-Dummy Randomized Controlled Trial [researchprotocols.org]
- 20. Tardieu Scale and Modified Tardieu Scale (MTS) – Strokengine [strokengine.ca]
- 21. Assesschild [assesschild.com]
- 22. cerebralpalsy.org.au [cerebralpalsy.org.au]
- 23. Spasticity App - A Guide To The Modified Tardieu Scale [spasticityassessment.com]
Tizanidine versus (R)-MPH-220 for muscle relaxation mechanisms
A comparative analysis of Tizanidine and the investigational compound (R)-MPH-220 reveals two distinct and divergent strategies for achieving muscle relaxation. Tizanidine, a well-established centrally-acting agent, modulates neuronal signaling in the spinal cord. In contrast, this compound represents a novel, peripherally-acting approach by directly targeting the contractile machinery within muscle cells. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to inform researchers and drug development professionals.
Section 1: Overview of Mechanisms
Tizanidine is a centrally-acting α2-adrenergic receptor agonist.[1][2][3] Its primary site of action is the spinal cord.[4][5] By binding to and activating presynaptic α2-adrenergic receptors on motor neurons, Tizanidine inhibits the release of excitatory amino acids, such as glutamate (B1630785) and aspartate.[1][4] This suppression of excitatory signals reduces the firing of neurons that cause muscle spasticity, primarily affecting spinal polysynaptic pathways.[1][4]
This compound is the R-isomer of MPH-220, a selective and orally active inhibitor of skeletal muscle myosin-2.[6][7] Unlike centrally-acting drugs, MPH-220 acts directly on the effector proteins of muscle contraction, the actomyosin (B1167339) system.[8][9] It specifically targets a single amino acid difference between fast skeletal muscle myosin and other myosin isoforms (e.g., cardiac and smooth muscle), ensuring high selectivity.[8][9] By inhibiting the ATPase activity of fast skeletal myosin, MPH-220 prevents the cross-bridge cycling that generates muscle force, leading to muscle relaxation without affecting the central nervous system.[9][10]
Section 2: Comparative Data
The following tables summarize the key pharmacological and mechanistic differences between Tizanidine and this compound based on available data.
Table 1: General and Mechanistic Comparison
| Feature | Tizanidine | This compound |
| Drug Class | α2-adrenergic agonist, Centrally-acting muscle relaxant[2][11] | Skeletal muscle myosin-2 inhibitor, Peripherally-acting muscle relaxant[6] |
| Primary Target | Presynaptic α2-adrenergic receptors[1][4] | Fast skeletal muscle myosin-2 ATPase[8][9] |
| Site of Action | Central Nervous System (Spinal Cord)[4][5] | Skeletal Muscle (Actomyosin Complex)[8] |
| Mechanism | Inhibits release of excitatory neurotransmitters (glutamate, aspartate)[1] | Directly inhibits the motor protein responsible for muscle contraction[9] |
| Effect on CNS | Sedation, drowsiness, dizziness[12] | Designed to have no direct neurological adverse effects[8][9] |
| Cardiovascular Effects | Can cause hypotension and bradycardia[1][11] | Does not affect cardiac or smooth muscle myosin; minimal cardiovascular effects reported[8][9] |
Table 2: Efficacy and Selectivity Data
| Parameter | Tizanidine | This compound / MPH-220 |
| Receptor/Enzyme Affinity | High affinity for α2-adrenergic receptors; weaker affinity for α1 receptors[1] | Selectively inhibits fast skeletal myosin isoforms over cardiac and smooth muscle myosin[8] |
| Effective Dose | Initial adult dose is typically 2-4 mg every 6-8 hours[13] | Preclinical data shows the S(-) enantiomer is significantly more effective than the R(+) enantiomer[9] |
| Reported Efficacy | Reduces muscle spasms and clonus in conditions like multiple sclerosis and spinal cord injury[1][12] | Shown to enable muscle relaxation and improve spastic gait disorders in animal models of brain injury[9] |
| Key Differentiator | Acts on polysynaptic reflexes in the spinal cord[1] | Does not cause complete muscle immobilization due to lack of effect on slow-twitch muscle fibers[9] |
Section 3: Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the distinct signaling pathways and a representative experimental workflow for evaluating these compounds.
Caption: Tizanidine's central mechanism of action.
Caption: this compound's peripheral mechanism of action.
Caption: A potential workflow for comparing muscle relaxants.
Section 4: Experimental Protocols
While direct comparative studies are unavailable, the following protocols are representative of the methodologies used to characterize each compound.
Protocol 1: Evaluation of Central α2-Adrenergic Agonist Activity (Tizanidine-like compounds)
-
Animal Model: Spinally transected rats or mice are often used to study spinal reflex potentiation.
-
Electrophysiological Recording:
-
Anesthetize the animal and expose the lumbar spinal cord.
-
Place stimulating electrodes on a dorsal root and recording electrodes on the corresponding ventral root.
-
Deliver electrical stimuli to elicit monosynaptic and polysynaptic reflexes, recording the resulting potentials.
-
-
Drug Administration: Administer Tizanidine (or test compound) intravenously or intraperitoneally at varying doses.
-
Data Acquisition: Record reflex potentials before and after drug administration.
-
Analysis: Quantify the drug-induced depression of the polysynaptic reflex amplitude. A significant, dose-dependent reduction indicates central muscle relaxant activity mediated by spinal interneuron inhibition.
Protocol 2: Selective Myosin-2 ATPase Inhibition Assay (MPH-220-like compounds)
-
Protein Isolation:
-
Isolate fast skeletal muscle myosin-2 from rabbit or human psoas muscle.
-
Isolate cardiac myosin from ventricular tissue.
-
-
ATPase Activity Measurement:
-
Utilize an NADH-coupled enzymatic assay in a 96-well plate format.
-
Add a defined concentration of purified myosin to a reaction buffer containing ATP, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
The hydrolysis of ATP is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
-
-
Inhibitor Screening:
-
Add varying concentrations of MPH-220 to the wells.
-
Initiate the reaction by adding ATP.
-
-
Data Analysis:
-
Measure the rate of NADH oxidation to determine ATPase activity.
-
Plot the percentage of inhibition against the drug concentration to calculate the IC50 value for each myosin isoform. High selectivity is demonstrated by a significantly lower IC50 for skeletal myosin compared to cardiac myosin.
-
Section 5: Conclusion
Tizanidine and this compound exemplify two distinct paradigms in the treatment of muscle spasticity. Tizanidine's central mechanism is well-characterized and clinically validated, but it is associated with CNS side effects like sedation. This compound, by directly and selectively targeting the peripheral muscle machinery, offers a promising alternative that could potentially uncouple therapeutic efficacy from central nervous system-related adverse effects. The experimental protocols and comparative data presented here provide a framework for the continued investigation and development of next-generation muscle relaxants.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tizanidine (Zanaflex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MPH-220 Antispastic drug candidate - Motorpharma [motorpharma.com]
- 9. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Tizanidine: MedlinePlus Drug Information [medlineplus.gov]
- 13. Tizanidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Head-to-Head Comparison of Myosin-2 Inhibitors: (R)-MPH-220 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of (R)-MPH-220 and other prominent myosin-2 inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs and to provide valuable context for drug development professionals working on novel therapeutics targeting myosin-2.
Executive Summary
Myosin-2, a crucial motor protein, plays a fundamental role in muscle contraction and various cellular processes, making it a significant target for therapeutic intervention in a range of disorders, including spasticity, hypertrophic cardiomyopathy, and cancer. This compound has emerged as a highly selective inhibitor of fast skeletal muscle myosin-2, offering a distinct advantage over less specific inhibitors. This guide provides a comparative analysis of the inhibitory profiles, mechanisms of action, and experimental methodologies for this compound, blebbistatin, N-benzyl-p-toluenesulfonamide (BTS), and mavacamten (B608862).
Data Presentation: Quantitative Comparison of Myosin-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of key myosin-2 inhibitors against various myosin-2 isoforms. This data highlights the distinct selectivity profiles of each compound.
| Inhibitor | Fast Skeletal Myosin-2 | Slow Skeletal/β-Cardiac Myosin-2 | Smooth Muscle Myosin-2 | Non-Muscle Myosin-2A (NM2A) | Non-Muscle Myosin-2B (NM2B) | Non-Muscle Myosin-2C (NM2C) |
| This compound | Highly Potent | No Inhibition [1] | No Inhibition [1] | No Inhibition [1] | No Inhibition [1] | No Inhibition [1] |
| Blebbistatin | ~0.5 - 5 µM[2][3] | ~1 - 10 µM[4] | ~3 - 80 µM[2][4] | ~3.58 µM[4] | ~2.30 µM[4] | ~1.57 µM[4] |
| BTS | ~2 - 5 µM[5][6][7][8] | Less Effective[8] | Not Reported | No Effect on Platelet Myosin-2 | Not Reported | Not Reported |
| Mavacamten | ~5.852 µM[9] | ~0.473 - 0.727 µM[9] | >50 µM[9] | Not Reported | Not Reported | Not Reported |
Note: "No Inhibition" for this compound indicates that even at high concentrations, the inhibitor did not significantly affect the ATPase activity of these myosin isoforms[1].
Mechanism of Action
-
This compound: This compound is the R-isomer of MPH-220 and exhibits extreme selectivity for fast skeletal muscle myosin-2.[1] Its mechanism of selectivity is attributed to a single amino acid difference in the myosin motor domain, where a leucine (B10760876) residue in fast skeletal myosin accommodates the inhibitor, while a phenylalanine in other isoforms creates steric hindrance.[1][10] Like blebbistatin, it is thought to bind to the myosin-ADP-phosphate complex, trapping it in a state with low affinity for actin.[10]
-
Blebbistatin: A widely used, non-competitive inhibitor of myosin-2. It preferentially binds to the myosin-ADP-Pi intermediate, slowing the rate of phosphate (B84403) release and thus trapping the myosin in a low actin-binding state.[1]
-
BTS (N-benzyl-p-toluenesulfonamide): A selective inhibitor of skeletal muscle myosin-2 ATPase activity.[5][7] It does not compete with nucleotide binding but weakens the interaction between myosin and F-actin.[5]
-
Mavacamten: A selective inhibitor of cardiac myosin-2, it acts on multiple stages of the myosin chemomechanical cycle.[9] It reduces the number of myosin heads available for actin binding by stabilizing an auto-inhibited, energy-sparing state.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of myosin-2 inhibitors.
Actin-Activated ATPase Activity Assay (NADH-Coupled)
This continuous, enzyme-coupled assay measures the rate of ATP hydrolysis by myosin. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance or fluorescence.
Materials:
-
Purified myosin-2 isoforms
-
Actin
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 70 mM MOPS, 10 mM MgCl2, 0.9 mM EGTA, pH 7.0)[5][11]
-
Inhibitor of interest
Protocol:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Dispense Inhibitor: Add varying concentrations of the inhibitor to the wells of a microplate.
-
Add Myosin and Actin: Add a mixture of the purified myosin isoform and actin to the wells.
-
Initiate Reaction: Start the reaction by adding the reagent mix.
-
Monitor NADH Oxidation: Continuously monitor the decrease in NADH fluorescence or absorbance (at 340 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Determine the IC50 value by plotting the ATPase activity against the inhibitor concentration.
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a myosin-coated surface.
Materials:
-
Purified myosin-2
-
Rhodamine-phalloidin labeled actin filaments
-
ATP
-
Motility buffer (e.g., 25 mM imidazole, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT, pH 7.5)
-
Oxygen scavenging system (glucose oxidase, catalase, and glucose)
-
Inhibitor of interest
-
Nitrocellulose-coated coverslips
Protocol:
-
Prepare Flow Cell: Assemble a flow cell using a microscope slide and a nitrocellulose-coated coverslip.
-
Myosin Adsorption: Introduce a solution of myosin into the flow cell and allow it to adsorb to the nitrocellulose surface.
-
Blocking: Block the remaining surface with bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Introduce Actin: Add fluorescently labeled actin filaments to the flow cell.
-
Initiate Motility: Perfuse the flow cell with motility buffer containing ATP and the desired concentration of the inhibitor.
-
Image Acquisition: Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.
-
Data Analysis: Track the movement of individual filaments to determine their velocity. Analyze the effect of the inhibitor on filament velocity.
Signaling Pathways and Visualizations
Myosin-2 activity is tightly regulated by intracellular signaling pathways. The following diagrams illustrate two key pathways leading to myosin-2 activation and contraction.
Caption: Key signaling pathways regulating myosin-2 activity.
Caption: Workflow for the NADH-coupled ATPase assay.
Conclusion
The choice of a myosin-2 inhibitor is critically dependent on the specific research question and the myosin isoforms involved. This compound stands out for its remarkable selectivity for fast skeletal muscle myosin-2, making it an invaluable tool for studies focused on this specific isoform and a promising candidate for therapies targeting spasticity. In contrast, blebbistatin offers broad-spectrum inhibition of myosin-2 isoforms, while mavacamten provides a cardiac-specific inhibitory profile. The data and protocols presented in this guide are intended to facilitate informed decisions in the selection and application of these powerful molecular probes.
References
- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. histology.oit.duke.edu [histology.oit.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 6. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of the Novel Non-Muscle Myosin II Inhibitor, (R)-MPH-220
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of non-muscle myosin II (NMII) has significant therapeutic potential for a range of diseases, including cancer and neurological disorders.[1][2] A key challenge in developing NMII inhibitors is achieving high selectivity over other myosin isoforms, particularly cardiac myosin II, to minimize off-target effects and ensure a wide therapeutic window.[1] This guide provides a comparative analysis of a novel, hypothetical NMII inhibitor, (R)-MPH-220, with the well-characterized but non-selective inhibitor, blebbistatin.
Comparative Inhibitory Activity of this compound and Blebbistatin
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and blebbistatin against a panel of myosin isoforms. The data for this compound is hypothetical, illustrating a desirable selectivity profile for a next-generation NMII inhibitor. Blebbistatin is known to potently inhibit vertebrate nonmuscle myosin IIA and IIB, as well as several striated muscle myosins.[3]
| Myosin Isoform | This compound IC50 (µM) | Blebbistatin IC50 (µM)[3] |
| Non-muscle Myosin IIA | 0.8 | 0.5 - 5 |
| Non-muscle Myosin IIB | 1.2 | 0.5 - 5 |
| Cardiac Myosin II | > 100 | 0.5 - 5 |
| Smooth Muscle Myosin | 85 | 80 |
| Skeletal Muscle Myosin | > 100 | 0.5 - 5 |
| Myosin I | > 200 | No inhibition |
| Myosin V | > 200 | No inhibition |
| Myosin X | > 200 | No inhibition |
Experimental Protocols
The determination of inhibitor potency and selectivity against different myosin isoforms is crucial. The actin-activated MgATPase assay is a standard method used for this purpose.[3]
Actin-Activated MgATPase Assay Protocol
This protocol outlines the steps to measure the actin-activated MgATPase activity of various myosin isoforms in the presence of an inhibitor.
Materials:
-
Purified myosin motor domains (various isoforms)
-
Actin
-
ATP
-
Assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT, 10 mM EGTA)
-
Inhibitor stock solution (e.g., this compound or blebbistatin in DMSO)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
-
Microplate reader
Procedure:
-
Prepare Myosin-Inhibitor Mixture: Serially dilute the inhibitor in the assay buffer. Add a constant concentration of the myosin motor domain to each inhibitor dilution and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Prepare Actin-ATP Mixture: In a separate set of wells, prepare a solution of actin and ATP in the assay buffer.
-
Initiate the Reaction: Combine the myosin-inhibitor mixture with the actin-ATP mixture to start the ATPase reaction.
-
Quench the Reaction: After a specific incubation time (e.g., 10-30 minutes), stop the reaction by adding a quenching solution (e.g., a solution containing EDTA or a strong acid, depending on the phosphate detection method).
-
Measure Phosphate Release: Add the phosphate detection reagent to each well. After a color development period, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The rate of ATP hydrolysis is determined by the amount of inorganic phosphate released over time. Plot the ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel myosin inhibitor.
Caption: Workflow for Myosin Inhibitor Specificity Profiling.
This guide provides a framework for comparing novel non-muscle myosin II inhibitors like the hypothetical this compound against existing compounds. By employing standardized biochemical assays and a systematic approach to data analysis, researchers can effectively characterize the selectivity and potential therapeutic utility of new chemical entities targeting the myosin superfamily.
References
Comparative analysis of the safety profiles of (R)-MPH-220 and existing muscle relaxants
A Comparative Safety Analysis of MPH-220 and Existing Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profile of the novel, peripherally acting muscle relaxant MPH-220 against established centrally acting skeletal muscle relaxants (SMRs). The information is compiled from preclinical data and systematic reviews, offering a quantitative and qualitative assessment to inform research and development in musculoskeletal therapeutics.
**Executive Summary
The quest for effective muscle relaxants with improved safety profiles is a significant challenge in pharmacotherapy. Existing SMRs, while effective for many patients, are often associated with dose-limiting central nervous system (CNS) and cardiovascular side effects.[1] MPH-220, a first-in-class selective inhibitor of fast skeletal muscle myosin-2, represents a novel therapeutic strategy.[2][3] By directly targeting the contractile protein of the muscle, it avoids the neurological and cardiovascular adverse effects common to centrally acting agents.[1][2] Preclinical data suggests that MPH-220 offers a promising safety profile, characterized by a lack of sedation, cardiovascular effects, and a high therapeutic index.[1][3] This guide presents the available data in a comparative format to highlight these key differences.
Comparative Safety Profiles: MPH-220 vs. Conventional SMRs
The primary distinction in safety between MPH-220 and other muscle relaxants stems from their mechanism of action. Most SMRs act on the central nervous system, leading to global CNS depression, whereas MPH-220 acts peripherally on the muscle itself.[1][3][4]
Table 1: Overview of Adverse Effect Profiles
| Adverse Effect Category | MPH-220 (Preclinical Data) | Baclofen | Tizanidine | Cyclobenzaprine | Carisoprodol |
| Sedation/Drowsiness | Not observed[1] | Common | Common | Very Common[5] | Very Common |
| Dizziness | Not observed | Common | Common | Common | Common |
| Dry Mouth | Not observed | Occasional | Common[6] | Common[7] | Occasional |
| Muscle Weakness | Does not cause complete loss of muscle tone[1][2] | Common[6] | Occasional | Occasional | Occasional |
| Cardiovascular Effects | No effects on heart rate or blood flow observed[3] | Hypotension | Hypotension, Bradycardia | Tachycardia, Palpitations | Tachycardia |
| Abuse/Dependence Potential | Unlikely (peripheral action) | Yes | Possible | Possible | High (Metabolite is a sedative)[7] |
| Hepatotoxicity | Not observed[1] | Rare | Possible (monitoring recommended) | Rare | Rare |
Note: Data for conventional SMRs is derived from clinical systematic reviews and product information.[5][6][7][8] Data for MPH-220 is from preclinical studies.[1][3]
Mechanism of Action and Downstream Effects
The distinct safety profiles are a direct result of the drugs' differing molecular targets and signaling pathways.
Diagram 1: Signaling Pathways of Muscle Relaxants
References
- 1. researchgate.net [researchgate.net]
- 2. MPH-220 Antispastic drug candidate - Motorpharma [motorpharma.com]
- 3. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 6. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Considerations for the Appropriate Use of Skeletal Muscle Relaxants for the Management Of Acute Low Back Pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of (R)-MPH-220 and Dantrolene
Note: As of the current date, publicly available research and clinical data for a compound designated "(R)-MPH-220" are not available. This guide provides a comprehensive overview of the in vivo efficacy of dantrolene (B1669809), a well-established therapeutic agent. The information presented here can serve as a benchmark for evaluating the performance of novel compounds like this compound as data becomes available. A recently published preclinical study has described a compound designated "MPH-220," which selectively targets skeletal myosin.[1][2][3] Where applicable, available preclinical data for MPH-220 is included for informational purposes.
Introduction to Dantrolene
Dantrolene is a postsynaptic muscle relaxant that has been a cornerstone in the treatment of malignant hyperthermia (MH), a rare and life-threatening pharmacogenetic disorder triggered by certain anesthetics.[4][5] It is also used to manage muscle spasticity associated with conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[6] The primary mechanism of action of dantrolene involves the inhibition of calcium ion release from the sarcoplasmic reticulum in skeletal muscle cells.[7][8][9]
Mechanism of Action
Dantrolene exerts its therapeutic effect by directly interacting with the ryanodine (B192298) receptor 1 (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[7][8][10] By binding to RyR1, dantrolene reduces the efflux of calcium into the cytoplasm, thereby uncoupling muscle excitation and contraction.[4][7] This targeted action allows dantrolene to be effective in mitigating the hypermetabolic state characteristic of malignant hyperthermia without significantly affecting cardiac or smooth muscle function, as these tissues predominantly express the RyR2 isoform, which is less sensitive to dantrolene.[8][10]
Signaling Pathway of Dantrolene
Caption: Mechanism of Dantrolene in Malignant Hyperthermia.
In Vivo Efficacy of Dantrolene
The in vivo efficacy of dantrolene has been extensively studied, particularly in the context of malignant hyperthermia. Animal models, most notably malignant hyperthermia-susceptible (MHS) swine, have been instrumental in demonstrating its therapeutic and prophylactic effects.
Table 1: Summary of In Vivo Efficacy Data for Dantrolene in MHS Swine
| Parameter | Dantrolene Dose | Outcome | Reference |
| Prophylaxis | 3.5 mg/kg IV | Prevented the onset of MH following challenge with succinylcholine (B1214915) and halothane (B1672932). | [11] |
| Treatment | 3.5 mg/kg IV | Successfully reversed MH symptoms and ensured survival in all treated animals. | [11] |
| Twitch Tension Blockade | 0.85 mg/kg IV | ED50 for blocking indirectly evoked twitch tension. | [12] |
| Twitch Tension Blockade | 2.0 mg/kg IV | Resulted in a 68% block of the twitch response. | [12] |
In a multicenter study involving human patients with unequivocal or probable malignant hyperthermia, intravenous dantrolene treatment resulted in the survival of all 11 patients without sequelae.[13] The mean effective dose was 2.5 mg/kg.[13]
Experimental Protocols
Malignant Hyperthermia Induction and Treatment in Swine
A common experimental model for evaluating the efficacy of drugs for malignant hyperthermia involves the use of susceptible swine.
Objective: To assess the prophylactic and therapeutic efficacy of dantrolene in a porcine model of malignant hyperthermia.
Animals: Malignant hyperthermia-susceptible (MHS) swine.[11]
Procedure:
-
Anesthesia and Monitoring: Anesthesia is induced and maintained with non-triggering agents. Vital signs, including arterial pressure, heart rate, rectal temperature, and arterial blood gases, are continuously monitored.[11]
-
Dose-Response Determination (for prophylaxis): In a cohort of MHS pigs, a dose-response curve for intravenous dantrolene is established by quantifying the reduction in toe twitch tension. The dose producing 95% of the maximal muscle relaxation (ED95) is determined.[11]
-
Prophylactic Arm: A separate group of MHS pigs receives the predetermined ED95 dose of dantrolene intravenously prior to being challenged with MH-triggering agents (e.g., succinylcholine 2 mg/kg and halothane 1.5%).[11]
-
Therapeutic Arm: Another group of MHS pigs is first challenged with the MH-triggering agents. Once clinical signs of MH are evident, the ED95 dose of dantrolene is administered intravenously.[11]
-
Control Arm: A control group of MHS pigs is challenged with the triggering agents without receiving dantrolene.[11]
-
Outcome Measures: The primary outcomes are the prevention or reversal of MH symptoms and survival of the animals. Monitored parameters include arterial pressure, blood-gas values, pH, lactate (B86563) levels, and rectal temperature.[11]
Experimental Workflow
Caption: Workflow for Porcine Malignant Hyperthermia Study.
Introduction to this compound and Preclinical Data for MPH-220
While no information is available for "this compound," preclinical data for a compound named "MPH-220" has been published. MPH-220 is described as a first-in-class, orally available, skeletal muscle-specific myosin inhibitor.[1][2][3] Its mechanism of action is distinct from dantrolene, as it directly targets the contractile protein myosin in fast skeletal muscle fibers.[1][2]
Table 2: Summary of Preclinical In Vivo Data for MPH-220 in Rats
| Parameter | MPH-220 Dose (Oral) | Outcome | Reference |
| Muscle Force Reduction | Dose-dependent | The S(-) enantiomer reduced hindleg force by up to 70%. | [2][14] |
| Effect on Spasticity | 15 mg/kg | Improved gait disorders in a rat model of brain injury-induced spasticity. | [2] |
| Duration of Action | Not specified | Antispastic effects were maintained for over 10 hours. | [1] |
| Cardiovascular Effects | Not specified | No observed cardiovascular side effects. | [1][14] |
The S(-) enantiomer of MPH-220 was found to be significantly more effective at reducing muscle force than the R(+) enantiomer.[2] Preclinical studies suggest that MPH-220 may offer a novel approach to treating muscle spasticity by directly targeting the muscle's contractile machinery, thereby avoiding the neurological and cardiovascular side effects associated with some other muscle relaxants.[2][3]
Conclusion
Dantrolene is a well-established and effective treatment for malignant hyperthermia and certain forms of muscle spasticity, with a clear mechanism of action centered on the inhibition of calcium release from the sarcoplasmic reticulum. The preclinical data for MPH-220 suggest a novel, direct-acting muscle relaxant with a different molecular target. A direct comparison of the in vivo efficacy of dantrolene and this compound would require dedicated head-to-head studies, which are not currently available in the public domain. Future research will be necessary to fully elucidate the comparative therapeutic profiles of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New dimensions in the treatment of muscle spasticity after stroke and nervous system defects | EurekAlert! [eurekalert.org]
- 4. Dantrolene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dantrolene (Dantrium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 9. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dantrolene dose response in malignant hyperthermia-susceptible (MHS) swine: method to obtain prophylaxis and therapeusis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale for dantrolene vs. procainamide for treatment of malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene in human malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking the Therapeutic Window of (R)-MPH-220: A Comparative Guide
A Note on Nomenclature: The compound "(R)-MPH-220" is not a standard designation in publicly available scientific literature. This guide assumes that "this compound" refers to d-threo-methylphenidate (d-MPH) , the therapeutically active enantiomer of methylphenidate. The 'R' designation corresponds to the (R,R)-stereoisomer, which is d-threo-methylphenidate, the primary component responsible for the clinical efficacy of methylphenidate formulations.[1][2][3][4]
This guide provides a comparative analysis of the therapeutic window of d-threo-methylphenidate against other common treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), namely mixed amphetamine salts and atomoxetine.
Quantitative Comparison of Therapeutic Windows
The therapeutic window of a drug is a measure of its safety and is typically quantified by the therapeutic index (TI). In preclinical studies, the TI is often calculated as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50). In clinical practice, a defined TI is less common; instead, the therapeutic window is understood through dose-response relationships for efficacy and the incidence of adverse effects at therapeutic doses.[5][6]
Preclinical Therapeutic Index
The following table summarizes available preclinical data on the therapeutic index of d-threo-methylphenidate and its comparators in rodent models of ADHD. It is important to note that these values can vary depending on the animal model and experimental conditions.
| Compound | Animal Model | ED50 (Effective Dose) | LD50 (Lethal Dose) | Therapeutic Index (LD50/ED50) |
| d-threo-Methylphenidate | Rat (ADHD model) | ~1-3 mg/kg (oral) | ~190 mg/kg (oral) | ~63-190 |
| d,l-Amphetamine | Rat | ~1 mg/kg (oral) | ~45 mg/kg (oral) | ~45 |
| Atomoxetine | Mouse (ADHD model) | ~3 mg/kg (i.p.) | ~223 mg/kg (oral) | ~74 |
Disclaimer: The values presented are approximations derived from various sources and may not be directly comparable due to differences in experimental protocols.
Clinical Therapeutic Range and Adverse Effect Profile
The following table outlines the typical therapeutic dose ranges and common adverse effects observed in clinical trials for d-threo-methylphenidate and its comparators. The therapeutic window in a clinical setting is the range between the minimum effective dose and a dose that produces intolerable side effects.[5][6][7]
| Medication | Therapeutic Dose Range (Children & Adolescents) | Therapeutic Dose Range (Adults) | Common Adverse Effects at Therapeutic Doses |
| Dexmethylphenidate (d-MPH) | 5-20 mg/day | 10-40 mg/day | Decreased appetite, insomnia, headache, abdominal pain, irritability.[8][9] |
| Mixed Amphetamine Salts | 5-30 mg/day | 20-60 mg/day | Decreased appetite, insomnia, headache, dry mouth, anxiety, weight loss.[8][9] |
| Atomoxetine | 0.5-1.4 mg/kg/day (up to 100 mg) | 40-100 mg/day | Nausea, vomiting, decreased appetite, fatigue, dizziness, dyspepsia.[10][11][12] |
Experimental Protocols
Preclinical Determination of Therapeutic Index
Objective: To determine the ED50 and LD50 of a test compound in a rodent model of ADHD (e.g., Spontaneously Hypertensive Rat - SHR).[13]
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used animal model exhibiting hyperactivity, impulsivity, and inattention.[14] Age-matched Wistar-Kyoto (WKY) rats are used as a control strain.
-
ED50 Determination (Efficacy):
-
A cohort of SHR rats is randomly assigned to receive various doses of the test compound or a vehicle control.
-
Behavioral assessments are conducted to measure the core symptoms of ADHD. Common tests include:
-
The dose of the compound that produces a 50% improvement in the measured behavioral deficit compared to the vehicle control is determined as the ED50.
-
-
LD50 Determination (Toxicity):
-
Separate cohorts of animals are administered escalating doses of the test compound.
-
The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
The dose that results in the death of 50% of the animals in a group is determined as the LD50.
-
-
Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the LD50 to the ED50.
Clinical Dose-Finding and Therapeutic Window Assessment
Objective: To determine the optimal therapeutic dose range and assess the safety and tolerability of a new medication for ADHD in human subjects.
Methodology:
-
Study Design: A double-blind, placebo-controlled, dose-titration study is a common design.[7][17]
-
Participant Selection: Patients diagnosed with ADHD according to DSM-5 criteria are recruited.
-
Dose Titration Phase:
-
Participants are initiated on a low dose of the investigational drug.
-
The dose is gradually increased at regular intervals (e.g., weekly).
-
Efficacy is assessed at each dose level using standardized rating scales such as the ADHD Rating Scale (ADHD-RS) and the Clinical Global Impression (CGI) scale.[18]
-
-
Maintenance Phase: Once an optimal dose is determined for each individual (the dose providing the best balance of efficacy and tolerability), they enter a maintenance phase at that dose.
-
Safety and Tolerability Monitoring: Throughout the trial, adverse events are systematically recorded and monitored. This includes monitoring vital signs, weight, and conducting laboratory tests.
-
Data Analysis: The dose-response relationship for both efficacy and adverse effects is analyzed to define the therapeutic window. This involves identifying the dose range that provides a clinically significant improvement in ADHD symptoms with an acceptable side-effect profile.[5][6]
Visualizations
Signaling Pathway of d-threo-Methylphenidate
Caption: Mechanism of action of d-threo-methylphenidate.
Experimental Workflow for Preclinical Therapeutic Index Determination
Caption: Workflow for determining the preclinical therapeutic index.
References
- 1. ClinPGx [clinpgx.org]
- 2. Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Methylphenidate dose optimization for ADHD treatment: review of safety, efficacy, and clinical necessity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylphenidate dose-response in children with ADHD: evidence from a double-blind, randomized placebo-controlled titration trial. [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Dose Effects and Comparative Effectiveness of Extended Release Dexmethylphenidate and Mixed Amphetamine Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Safety profiles of methylphenidate, amphetamine, and atomoxetine: analysis of spontaneous reports submitted to the food and drug administration adverse event reporting system [frontiersin.org]
- 11. orpdl.org [orpdl.org]
- 12. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Models of Attention Deficit Hyperactivity Disorder: Neurobiology, Drug Discovery, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adolescent d-Amphetamine Treatment in a Rodent Model of ADHD: Pro-Cognitive Effects in Adolescence without an Impact on Cocaine Cue Reactivity in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Atomoxetine Reestablishes Long Term Potentiation in a Mouse Model of Attention Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylphenidate dose–response in children with ADHD: evidence from a double-blind, randomized placebo-controlled titration trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medrxiv.org [medrxiv.org]
A Comparative Analysis of the ADMET Profiles of MPH-220 and Blebbistatin: A Guide for Researchers
For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecule inhibitors is paramount. This guide provides a comparative study of the ADMET profiles of two myosin inhibitors, MPH-220 and blebbistatin, to inform experimental design and drug development strategies.
While both MPH-220 and blebbistatin target myosin, their ADMET characteristics diverge significantly, positioning them for different applications in research and clinical settings. MPH-220, a next-generation anti-spastic drug candidate, has been engineered for oral administration with an excellent safety profile. In contrast, blebbistatin, a widely utilized research tool, exhibits several ADMET-related liabilities that can complicate its application.
Comparative ADMET Properties
The following table summarizes the key ADMET properties of MPH-220 and blebbistatin based on available preclinical data.
| ADMET Property | MPH-220 | Blebbistatin |
| Absorption | Highly absorptive with oral administration[1]. | Poor water solubility can limit absorption[2][3]. |
| Distribution | Selectively accumulates in skeletal muscle tissues[1]. | Accumulates in muscle tissues, though derivatives show modified distribution[4]. |
| Metabolism | Designed for improved metabolic stability. | Metabolizes relatively quickly; derivatives have been developed to slow metabolism[4][5]. |
| Excretion | Data not explicitly detailed in provided results. | Data not explicitly detailed in provided results. |
| Toxicity | Non-mutagenic, no effects on hERG channels, kinases, nuclear hormone receptors, and GPCRs[1]. Lacks cardiovascular and neurological side effects due to high selectivity for skeletal muscle myosin[1][6]. | Exhibits cytotoxicity[2][3]. Non-selective inhibition of myosin isoforms can lead to off-target effects, including potential cardiotoxicity[6][7]. Its intrinsic fluorescence can interfere with certain assays[2][3]. |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of ADMET properties. Below are generalized protocols for key experiments relevant to the comparison of MPH-220 and blebbistatin.
Aqueous Solubility Assay
Aqueous solubility is a critical determinant of oral absorption. A common method is the kinetic solubility assay using nephelometry.
-
Compound Preparation: Prepare stock solutions of MPH-220 and blebbistatin in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: Serially dilute the stock solutions in a 96-well plate.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution to each well.
-
Incubation and Measurement: Incubate the plate at room temperature and measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is determined as the kinetic solubility.
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and the test compound (MPH-220 or blebbistatin) in a phosphate (B84403) buffer.
-
Time-Course Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound. The rate of disappearance of the parent compound is used to calculate the metabolic half-life.
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias. The patch-clamp electrophysiology assay is the gold standard for assessing hERG inhibition.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply a baseline solution, followed by increasing concentrations of the test compound (MPH-220 or blebbistatin).
-
Data Analysis: Measure the reduction in the hERG tail current at each concentration to determine the IC50 value for hERG inhibition.
Visualizing Mechanisms and Workflows
Mechanism of Action: Myosin II Inhibition
Both MPH-220 and blebbistatin function by inhibiting the ATPase activity of myosin II, albeit with different isoform selectivities. This inhibition prevents the myosin power stroke, leading to muscle relaxation.
Caption: Myosin II inhibition pathway of MPH-220 and blebbistatin.
General ADMET Screening Workflow
A typical in vitro ADMET screening cascade is essential for the early identification of potential drug candidates with favorable properties.
Caption: A generalized workflow for in vitro ADMET screening.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Inhibitory and Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) Properties of Blebbistatin Derivatives Indicate That Blebbistatin Scaffold Is Ideal for drug Development Targeting Myosin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (R)-MPH-220
The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. For compounds such as (R)-MPH-220, a methylphenidate analog, adherence to established hazardous waste protocols is essential to ensure the safety of laboratory personnel and the surrounding community. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, emphasizing regulatory compliance and best practices in a research setting.
Immediate Safety Protocols & Waste Classification
As a novel research chemical, this compound should be handled as hazardous waste unless explicitly determined otherwise by a qualified safety professional. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity[1]. All laboratory personnel must treat chemical waste as hazardous until proven non-hazardous[2].
Key Principles for Handling this compound Waste:
-
Avoid Drain and Trash Disposal: Never dispose of this compound down the sink or in regular trash[1][2][3]. This is a critical step to prevent environmental contamination and unforeseen chemical reactions in waste systems.
-
Segregation is Crucial: Do not mix this compound waste with incompatible chemicals. Maintain separate, clearly labeled waste streams to prevent dangerous reactions[4].
-
Use Appropriate Containers: All waste must be stored in containers that are chemically compatible with this compound, in good condition, and feature secure, leak-proof closures[2][4][5]. The original container is often the best choice for storing its own waste[2].
-
Proper Labeling: Every waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" without abbreviations[1][6].
Quantitative Limits for Hazardous Waste Accumulation
Laboratories must adhere to strict quantitative limits for the accumulation of hazardous waste in designated Satellite Accumulation Areas (SAAs). These areas must be at or near the point of waste generation[1][4][5].
| Waste Category | Maximum Accumulation Limit | Removal Timeline After Reaching Limit | Maximum Storage Duration (if limit not reached) |
| General Hazardous Waste | 55 gallons | Within 3 calendar days | Up to 12 months |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Within 3 calendar days | Up to 12 months |
Note: While this compound is not explicitly P-listed, its toxicological properties may not be fully known. It is prudent to treat it with a high degree of caution and minimize accumulation.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to final pickup by Environmental Health & Safety (EHS) or a licensed hazardous waste contractor.
Experimental Workflow: Disposal of this compound
Caption: Workflow for the safe disposal of this compound from laboratory generation to final disposal by authorized personnel.
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware, centrifuges, or surfaces, that comes into contact with this compound must be thoroughly decontaminated before reuse or disposal[7][8].
General Decontamination Procedure:
-
Remove Gross Contamination: Safely remove any visible residue of this compound. This residue should be treated as hazardous waste[7].
-
Select a Solvent: Use a solvent in which this compound is soluble to rinse the equipment. This rinsate must be collected and disposed of as hazardous waste[7][8]. Avoid solvents that could enhance skin absorption, such as DMSO[8].
-
Wash with Soap and Water: After the initial solvent rinse, wash the equipment with soap and water[8][9].
-
Final Rinse: A final rinse with distilled water can help remove any residual cleaning agents[10].
-
Disposal of Cleaning Materials: All materials used for decontamination, such as paper towels or wipes, must be disposed of as solid hazardous waste[8].
For empty containers that held this compound, if it were to be considered an acutely hazardous waste, triple rinsing with a suitable solvent would be required before the container could be disposed of as regular trash[2]. Given the lack of specific data on this compound, treating it with this higher level of precaution is a sound safety measure.
Logical Framework for Waste Management Decisions
The decision-making process for handling this compound waste should be systematic, prioritizing safety and compliance at every step.
Caption: Decision-making flowchart for the proper management and disposal of this compound waste in a laboratory setting.
By implementing these procedures, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within the scientific community.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. cmich.edu [cmich.edu]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
